SC144
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADAWQSJOWXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SC144 in Ovarian Cancer
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of chemoresistance.[1] The Interleukin-6 (IL-6)/gp130/STAT3 signaling axis has been identified as a critical pathway in the progression, survival, metastasis, and drug resistance of ovarian cancer.[2] SC144 is a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) co-receptor, a central component of this pathway.[3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy in ovarian cancer models. It consolidates key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core mechanisms and workflows to support further research and development.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting and functionally inhibiting the gp130 signal transducer. The mechanism is a multi-step process that effectively shuts down the oncogenic signaling cascade downstream of gp130.
-
Direct Binding to gp130: this compound, a quinoxaline hydrazide derivative, directly binds to the gp130 protein.[4][3]
-
Induction of gp130 Modification and Downregulation: This binding event induces a conformational change leading to the phosphorylation of gp130 at the Serine 782 residue (S782) and subsequent deglycosylation.[3] These modifications are thought to mark the receptor for internalization, resulting in the downregulation of gp130 from the cell surface.[5][3]
-
Abrogation of STAT3 Activation: With gp130 function disrupted, the downstream activation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor is blocked. This compound abrogates the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its activation.[4][6]
-
Inhibition of STAT3 Nuclear Translocation and Gene Expression: The inhibition of STAT3 phosphorylation prevents its dimerization and subsequent translocation into the nucleus.[4][3] This halts the transcription of critical STAT3 target genes that promote cancer cell survival, proliferation, and invasion, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[5][7]
This compound's action is selective, potently inhibiting signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), while having no detectable effect on signaling pathways initiated by non-gp130 substrates such as IFN-γ, SDF-1α, and PDGF.[5][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.umich.edu [pharmacy.umich.edu]
- 4. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SC144: A First-in-Class gp130 Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SC144 is a pioneering, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor subunit in the interleukin-6 (IL-6) cytokine family.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the gp130 signaling pathway in oncology. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to gp130 and the Rationale for Inhibition
Glycoprotein 130 (gp130), also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal transducer for the IL-6 family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). The binding of these cytokines to their specific receptors triggers the formation of a receptor complex that includes gp130, leading to the activation of intracellular signaling cascades.[3]
The gp130-mediated signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also the Ras/mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways, are crucial for a wide range of physiological processes, including hematopoiesis, immune responses, and inflammation.[3][4] However, aberrant activation of gp130 signaling has been implicated in the pathogenesis of various malignancies, including ovarian, pancreatic, and breast cancers.[1][5][6] This dysregulation can promote tumor progression, proliferation, survival, and metastasis, making gp130 an attractive therapeutic target.[1][7]
Discovery of this compound
This compound was identified as a first-in-class, orally active small-molecule inhibitor of gp130.[1][2] Its discovery marked a significant advancement in the pursuit of targeted therapies against cancers driven by gp130 signaling. Preclinical studies have demonstrated its potential in treating various cancers, particularly ovarian and pancreatic cancer.[1][5][6]
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism of action targeting gp130:
-
Direct Binding to gp130: this compound directly binds to the gp130 protein.[1][2]
-
Induction of gp130 Phosphorylation and Deglycosylation: Binding of this compound induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][8] This altered post-translational modification is thought to impair the normal function of the receptor.
-
Abrogation of STAT3 Signaling: Consequently, this compound abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream effector of gp130 signaling.[1][2][8]
-
Inhibition of Downstream Gene Expression: By blocking STAT3 activation, this compound inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][8]
This cascade of events ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells that are dependent on gp130 signaling.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [9] |
| OVCAR-5 | Ovarian Cancer | 0.49 | |
| OVCAR-3 | Ovarian Cancer | 0.95 | |
| LNCaP | Prostate Cancer | 0.4 | [8] |
| HCT116 | Colon Cancer | 0.6 | [8] |
| HT29 | Colon Cancer | 0.9 | [8] |
| PANC-1 | Pancreatic Cancer | 1.93 | [10] |
| PK-1 | Pancreatic Cancer | 5.20 | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| OVCAR-8 | Ovarian Cancer | 10 mg/kg, i.p., daily | ~73% | |
| OVCAR-8 | Ovarian Cancer | 100 mg/kg, p.o., daily | 82% smaller tumor volume | |
| MDA-MB-435 | Breast Cancer | This compound + Paclitaxel | Dose-dependent delay in tumor growth | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Cell Viability and Proliferation Assays
5.1.1. MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-8, PANC-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.[5]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]
5.1.2. BrdU Assay
This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.[12]
-
BrdU Labeling: Add 10X BrdU solution to each well for a final concentration of 1X and incubate for 1-24 hours.[13]
-
Fixing and Denaturing: Remove the medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[13]
-
Antibody Incubation:
-
Add 100 µL/well of 1X anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[13]
-
Wash three times with 1X Wash Buffer.
-
Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[13]
-
Wash three times with 1X Wash Buffer.
-
-
Substrate Addition and Measurement: Add 100 µL of TMB Substrate and incubate for 30 minutes at room temperature. Measure the absorbance at 450 nm.[14]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), STAT3, p-gp130 (S782), gp130, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
This method is used to visualize the expression and localization of proteins in tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against gp130 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei and mount with a permanent mounting medium.
Visualizations
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. pharmacy.umich.edu [pharmacy.umich.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Blocking IL-6/GP130 Signaling Inhibits Cell Viability/Proliferation, Glycolysis, and Colony Forming Activity in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
SC144: A Potent gp130 Inhibitor with Broad-Spectrum Anticancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] Dysregulation of the gp130/STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, drug resistance, and immune evasion.[2] this compound has demonstrated significant preclinical anticancer activity across a wide range of cancer cell lines, including those resistant to conventional chemotherapies.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, summarizing its cytotoxic effects, and outlining key experimental protocols.
Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis
This compound exerts its anticancer effects by directly binding to gp130.[5] This interaction induces a conformational change in the gp130 receptor, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.[1][7][8] These modifications result in the abrogation of STAT3 phosphorylation (at Tyrosine 705) and its subsequent nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][7][9]
The specificity of this compound for the gp130-mediated signaling pathway has been demonstrated by its ability to selectively inhibit the downstream signaling induced by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling activated by non-gp130 cytokines like IFN-γ, SDF-1α, and PDGF.[2][7][10]
The key molecular events in the mechanism of action of this compound are depicted in the following signaling pathway diagram:
Biological Activity in Cancer Cell Lines: A Quantitative Overview
This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[5][11] The tables below summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| OVCAR-3 | 0.95 | [1] |
| OVCAR-5 | 0.49 | [1] |
| OVCAR-8 | 0.72 | [1] |
| HEY (Cisplatin-resistant) | 0.88 | [1] |
| NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant) | 0.43 | [1][8] |
Table 2: Cytotoxicity of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 (p53+/+) | Colon Cancer | 0.6 | [1] |
| HCT-116 (p53-/-) | Colon Cancer | 0.9 | [1] |
| HT-29 | Colon Cancer | 0.9 | [1] |
| LNCaP | Prostate Cancer | 0.4 | [1][10] |
| MDA-MB-435 | Breast Cancer | 4.0 | [1][5] |
| MCF-7 | Breast Cancer | 1.7 | [11] |
| MDA-MB-468 | Breast Cancer | 0.7 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.[1][10] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., OVCAR-8, Caov-3) with this compound (e.g., 2 µM) for a specified time (e.g., 72 hours).[7][12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.5-2 µM) for various time points (e.g., 0-6 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-gp130 (S782), anti-phospho-STAT3 (Y705), anti-STAT3, anti-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising preclinical anticancer agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent and broad-spectrum cytotoxicity, including in drug-resistant cancer cell lines, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
SC144: A Novel Inhibitor of the gp130/STAT3 Signaling Axis for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). It details the mechanism of action, preclinical efficacy in various cancer models, and key experimental methodologies used to evaluate its anti-tumor activity. The information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This signaling axis is a critical driver of tumorigenesis, promoting cancer cell proliferation, survival, metastasis, and angiogenesis.[3]
The primary mechanism involves the following steps:
-
Binding to gp130: this compound directly binds to the gp130 protein.[1][4]
-
Induction of Phosphorylation and Deglycosylation: This binding induces phosphorylation of gp130 at serine 782 (S782) and subsequent deglycosylation of the protein.[1][2][4][5]
-
Inhibition of STAT3 Activation: The alteration of gp130 abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector of the pathway.[1][2][4]
-
Downregulation of Target Genes: The inactivation of STAT3 leads to the reduced expression of its target genes, which are crucial for tumor progression. These include anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and matrix metalloproteinases (MMP-7).[4][5][6]
This inhibition is highly selective for gp130-mediated signaling. This compound effectively blocks pathways triggered by gp130 ligands like IL-6 and leukemia inhibitory factor (LIF), but does not significantly affect signaling cascades initiated by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[2][3][6] The culmination of these effects is cell-cycle arrest, induction of apoptosis, and anti-angiogenic activity in cancer cells.[4]
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
SC144: A Novel gp130 Inhibitor for Anticancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: SC144 is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3 signaling axis is a critical pathway implicated in the proliferation, survival, metastasis, and drug resistance of various human cancers.[3][4] this compound exerts its anticancer effects by uniquely binding to gp130, inducing its phosphorylation and deglycosylation, which ultimately abrogates STAT3 activation and the expression of downstream oncogenic target genes.[5][6] Preclinical studies have demonstrated its broad-spectrum activity across numerous cancer cell lines, including those resistant to conventional chemotherapies, and significant tumor growth inhibition in in vivo models.[7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound's primary molecular target is the gp130 receptor. Unlike conventional kinase inhibitors, this compound's mechanism is distinct:
-
Binding and Conformational Change: this compound directly binds to gp130.[9]
-
gp130 Modification: This binding induces phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[1][2]
-
Inhibition of STAT3 Activation: The modification of gp130 abrogates the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705).[6]
-
Blockade of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and translocate to the nucleus.[1][5]
-
Downregulation of Target Genes: The absence of nuclear STAT3 leads to the transcriptional downregulation of key genes involved in cancer cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[2][3]
-
Cellular Outcomes: The cumulative effect of these molecular events is cell-cycle arrest, inhibition of angiogenesis, and induction of apoptosis in cancer cells.[1][9]
This compound selectively inhibits signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), without affecting non-gp130 signaling pathways such as those activated by IFN-γ, SDF-1α, or PDGF.[3][10]
Signaling Pathway Diagram
Preclinical Efficacy Data
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the submicromolar to low micromolar range.[11][12] Notably, its efficacy extends to cell lines with acquired resistance to standard chemotherapeutic agents.[1][8]
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian Adenocarcinoma | 0.95 | [1] |
| OVCAR-5 | Ovarian Adenocarcinoma | 0.49 | [1] |
| OVCAR-8 | Ovarian Adenocarcinoma | 0.72 | [1] |
| NCI/ADR-RES | Ovarian (Drug-Resistant) | 0.43 | [1] |
| HEY | Ovarian (Cisplatin-Resistant) | 0.88 | [1] |
| Colon Cancer | |||
| HCT116 | Colon Carcinoma | 0.6 | [2] |
| HT29 | Colorectal Adenocarcinoma | 0.9 | [2] |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | 0.4 | [2] |
| Breast Cancer | |||
| MDA-MB-435 | Melanoma / Breast Carcinoma | 4.0 | [9][11] |
| MDA-MB-468 | Breast Adenocarcinoma | 0.7 | [11] |
| MCF-7 | Breast Adenocarcinoma | 1.7 | [11] |
| Pancreatic Cancer | |||
| AsPC-1 | Pancreatic Adenocarcinoma | ~0.5-1.0 | |
| L3.6pl | Pancreatic Adenocarcinoma | ~0.5-1.0 |
Note: IC50 values are typically determined after 72 hours of exposure.[2]
In Vivo Efficacy
Oral and intraperitoneal administration of this compound significantly suppresses tumor growth in various mouse xenograft and syngeneic models without notable toxicity to normal tissues.[10][13]
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Human Ovarian Cancer Xenograft | 10 mg/kg; i.p.; daily for 58 days | ~73% tumor growth inhibition | [1] |
| Human Ovarian Cancer Xenograft | 100 mg/kg; p.o.; daily for 35 days | Average tumor volume 82% smaller than control | [1] |
| MDA-MB-435 Breast Cancer Xenograft | Co-administered with paclitaxel | Dose-dependent delay in tumor growth | [8] |
| CT-26 Syngeneic Colon Cancer | i.p. administration for 14 days | Significant delay in tumor growth | [14] |
| MOC2 Syngeneic Oral Cancer | Daily treatment | Significant reduction in tumor burden | [14] |
Experimental Protocols & Workflows
General Experimental Workflow
The preclinical evaluation of this compound follows a standard drug discovery pipeline, starting with broad in vitro screening and moving towards targeted in vivo efficacy studies.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 values of this compound.[11]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in a complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the gp130 signaling pathway.[6][10]
-
Cell Treatment: Plate cells (e.g., OVCAR-8) and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pretreatment: Treat cells with varying concentrations of this compound (e.g., 0.5-2 µM) for 1-4 hours.
-
Cytokine Stimulation: Stimulate the cells with a gp130 ligand (e.g., 50 ng/mL IL-6 or LIF) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Mouse Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of this compound.[1][10]
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-8) suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=5-10 per group).
-
Drug Formulation & Administration:
-
Oral (p.o.): Prepare this compound by mixing a DMSO stock solution with sesame oil.[10] Administer daily via oral gavage (e.g., 100 mg/kg).
-
Intraperitoneal (i.p.): Prepare this compound in a vehicle such as 5% DMSO, 30% PEG300, and 5% Tween 80 in ddH2O.[2] Administer daily via i.p. injection (e.g., 10 mg/kg).
-
The control group receives the vehicle only.
-
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight twice a week.
-
Endpoint: Continue treatment for a defined period (e.g., 30-60 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histochemistry).
Conclusion
This compound represents a promising novel anticancer agent with a unique mechanism of action targeting the gp130/STAT3 signaling pathway. Its ability to overcome drug resistance and its efficacy in preclinical in vivo models highlight its therapeutic potential.[7][8] Although early clinical development was hampered by poor solubility and metabolic instability, next-generation analogs with improved pharmacokinetic properties are under investigation.[13] The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the continued exploration of this compound and other gp130 inhibitors as a new frontier in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
SC144: A Preclinical Technical Guide to a First-in-Class gp130 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies and findings for SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). This compound has demonstrated significant anti-tumor activity in a range of cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in cancer progression and drug resistance.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This interaction induces phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.[1][2][3] These events lead to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][2][4] this compound has been shown to selectively inhibit downstream signaling activated by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling pathways stimulated by non-gp130 substrates like IFN-γ, SDF-1α, or PDGF.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the gp130/STAT3 signaling pathway.
In Vitro Studies
This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines, including those resistant to conventional chemotherapies.
Cytotoxicity
This compound exhibits submicromolar IC50 values in various ovarian cancer cell lines.[1][3] Notably, it retains potency in drug-resistant cell lines, suggesting its potential to overcome chemotherapy resistance.[1][3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian | 0.72 | [1][3] |
| OVCAR-5 | Ovarian | 0.49 | [3] |
| OVCAR-3 | Ovarian | 0.95 | [1][3] |
| NCI/ADR-RES | Ovarian (Paclitaxel & Doxorubicin-resistant) | 0.43 | [1][3] |
| HEY | Ovarian (Cisplatin-resistant) | 0.88 | [1][3] |
| LNCap | Prostate | 0.4 | [3] |
| HCT116 | Colorectal | 0.6 | [3] |
| HT29 | Colorectal | 0.9 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-gp130 (S782), total gp130, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies of this compound.
In Vivo Studies
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models with both intraperitoneal (i.p.) and oral (p.o.) administration.
Tumor Growth Inhibition
In a human ovarian cancer xenograft model using OVCAR-8 cells, this compound treatment resulted in substantial tumor growth inhibition.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Ovarian Cancer Xenograft (OVCAR-8) | 10 mg/kg this compound (i.p.) | Daily for 58 days | ~73% | [1][3] |
| Ovarian Cancer Xenograft (OVCAR-8) | 100 mg/kg this compound (p.o.) | Daily for 35 days | 82% smaller tumor volume than control | [1][3] |
| Breast Cancer Xenograft (MDA-MB-435) | 4 mg/kg this compound (i.p.) | Daily for 15 days | 60% | [7] |
Experimental Protocols
Human Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 1 x 10^6 to 10 x 10^6 human cancer cells (e.g., OVCAR-8) in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomly assigned to treatment and control groups.
-
Drug Administration: this compound was administered daily via intraperitoneal injection or oral gavage at the specified doses. The vehicle control group received the corresponding solvent.
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies of this compound.
Downstream Effects and Biomarkers
Treatment with this compound leads to several downstream cellular effects that contribute to its anti-tumor activity. These effects also present potential biomarkers for assessing treatment response.
-
Apoptosis: this compound induces apoptosis in human ovarian cancer cells.[1]
-
Cell Cycle Arrest: The compound causes cell cycle arrest, contributing to its anti-proliferative effects.[1]
-
Anti-Angiogenesis: Inhibition of the STAT3 pathway by this compound leads to anti-angiogenic effects.[1]
-
Downregulation of STAT3 Target Genes: this compound treatment results in the decreased expression of several STAT3-regulated proteins, including Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4][6] These proteins could serve as pharmacodynamic biomarkers.
Synergy with Other Agents
Preclinical studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For example, it has shown synergism with 5-fluorouracil and oxaliplatin in colorectal cancer cells and with paclitaxel in breast cancer cells.[8] This suggests that this compound could be a valuable component of combination therapies.
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, targeting the gp130/STAT3 signaling axis, provides a therapeutic strategy for cancers dependent on this pathway. The potent in vitro and in vivo efficacy, including activity against drug-resistant models, and the potential for synergistic combinations with existing chemotherapies, highlight the promising clinical potential of this compound. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. gp130 as a novel therapeutic target in ovarian cancer - Nouri Neamati [grantome.com]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
SC144 In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, this compound induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] This disruption of the gp130/STAT3 signaling pathway ultimately leads to the inhibition of downstream gene expression, resulting in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1][2] this compound has demonstrated potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapies.[2][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable cell-based assays.
Data Presentation
The cytotoxic effects of this compound have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72 |
| OVCAR-5 | Ovarian Cancer | 0.49 |
| OVCAR-3 | Ovarian Cancer | 0.95 |
| MDA-MB-468 | Breast Cancer | 0.7 |
| MCF-7 | Breast Cancer | 1.7 |
| MDA-MB-435 | Breast Cancer | 4.0 |
| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | Not specified, but showed excellent activity |
Table 1: IC50 values of this compound in various human cancer cell lines as determined by MTT assay. Data indicates a dose-dependent cytotoxic effect.[1][5]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the gp130 signaling pathway, which is often constitutively activated in cancer cells. The binding of IL-6 to its receptor (IL-6R) leads to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis. This compound disrupts this cascade by targeting gp130.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SC144 Application Notes and Protocols for In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, this compound induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] The inhibition of the gp130/STAT3 signaling pathway disrupts the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell-cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have demonstrated the broad-spectrum anticancer activity of this compound in various in vitro and in vivo cancer models, including ovarian, breast, colon, and pancreatic cancers.[4][5][6] Notably, this compound has shown efficacy in delaying tumor growth in mouse xenograft models with no significant toxicity to normal tissues.[3][7]
These application notes provide detailed protocols for the in vivo use of this compound in cancer studies, including recommended dosages, administration routes, and methodologies for assessing efficacy and toxicity.
Data Presentation
Table 1: this compound In Vivo Dosage and Efficacy in Xenograft Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 58 days | ~73% | [2][3] |
| Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Nude | Oral (p.o.) | 100 mg/kg | Daily for 35 days | ~82% | [2][3] |
| Breast Cancer (MDA-MB-435 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 4 mg/kg | Daily for 15 days | 60% | [5] |
| Colon Cancer (CT-26 Syngeneic) | BALB/c | Intraperitoneal (i.p.) | Not Specified | Daily for 14 days | Significant delay in tumor growth | [6] |
| Oral Cancer (MOC2-E6/E7 Syngeneic) | C57BL/6 | Not Specified | Not Specified | Daily from day 3 post-implantation | Significant reduction in tumor burden | [6] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the gp130/STAT3 signaling pathway.
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line (e.g., OVCAR-8)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
This compound
-
Vehicle solution components (see Protocol 2)
-
Calipers
-
Syringes and needles for injection and administration
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: On ice, mix the cell suspension 1:1 with Matrigel. Subcutaneously inject 100 µL of the cell/Matrigel mixture into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Prepare this compound according to Protocol 2. Administer this compound to the treatment group via the desired route (oral gavage or intraperitoneal injection) according to the dosages and schedules in Table 1. Administer an equal volume of the vehicle solution to the control group.
-
Efficacy Assessment: Continue treatment and tumor monitoring for the duration of the study. At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water, requiring a specific vehicle for in vivo administration. The following formulation is recommended for creating a clear solution.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline, PBS, or ddH₂O
Vehicle Formulation (Example for a 2 mg/mL working solution):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
Procedure:
-
Prepare Mother Liquor: Dissolve the required amount of this compound powder in DMSO to create a concentrated mother liquor (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.
-
Prepare Final Formulation: a. In a sterile tube, add the required volume of the this compound mother liquor. b. Add PEG300 and mix well until the solution is clear. c. Add Tween 80 and mix well until the solution is clear. d. Add Saline, PBS, or ddH₂O to reach the final desired volume and concentration. Mix thoroughly. For the example 2 mg/mL working solution starting from a 40 mg/mL mother liquor:
- Take 50 µL of the 40 mg/mL this compound mother liquor.
- Add 300 µL of PEG300 and mix.
- Add 50 µL of Tween 80 and mix.
- Add 600 µL of Saline/PBS/ddH₂O and mix.
Note: This formulation is a reference. The final concentrations of the vehicle components may need to be optimized based on the required this compound dosage and administration volume.
In Vivo Toxicity Monitoring Protocol
While studies report no significant toxicity, it is crucial to monitor the health of the animals throughout the experiment.
Procedure:
-
Body Weight: Weigh each mouse at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity and may require euthanasia.
-
Clinical Observations: Observe the mice daily for any signs of distress, including:
-
Changes in posture or gait
-
Ruffled fur
-
Lethargy or reduced activity
-
Changes in food and water intake
-
Diarrhea or other signs of gastrointestinal distress
-
-
Post-mortem Analysis: At the end of the study, major organs (liver, kidney, spleen, etc.) can be harvested, weighed, and fixed for histopathological analysis to assess any potential organ toxicity.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo cancer study using this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound SC-144|supplier DC Chemicals [dcchemicals.com]
Application Notes and Protocols for SC144 Treatment in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SC144, a small molecule inhibitor of glycoprotein 130 (gp130), in the context of pancreatic cancer research. This compound offers a targeted approach to inhibit the pro-tumorigenic signaling pathways often dysregulated in pancreatic ductal adenocarcinoma (PDAC).
Introduction
Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, often characterized by resistance to conventional therapies. A key signaling pathway implicated in pancreatic cancer progression is the Interleukin-6 (IL-6)/gp130/STAT3 axis. This compound is a novel small molecule that specifically targets gp130, the common signal transducer for the IL-6 family of cytokines. By inhibiting gp130, this compound effectively abrogates the downstream activation of STAT3, a transcription factor that promotes cell proliferation, survival, and inhibits apoptosis.[1][2] This document outlines the mechanism of action of this compound and provides detailed protocols for evaluating its efficacy in pancreatic cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting the activity of gp130.[1] This inhibition prevents the IL-6- or Oncostatin M (OSM)-induced phosphorylation of STAT3 at the Tyr705 residue.[1][2] The lack of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3-target genes involved in cell proliferation and survival.[1]
Caption: Mechanism of this compound action on the gp130/STAT3 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability and Proliferation of Pancreatic Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Effect | Reference |
| AsPC-1 | MTT (Viability) | 0.5 - 10 | Significant dose-dependent reduction | [3] |
| AsPC-1 | BrdU (Proliferation) | 0.5 - 10 | Significant dose-dependent inhibition | [3] |
| L3.6pl | MTT (Viability) | 0.5 - 10 | Significant dose-dependent reduction | [3] |
| L3.6pl | BrdU (Proliferation) | 0.5 - 10 | Significant dose-dependent inhibition | [3] |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Reference |
| L3.6pl | IL-6 Stimulation | 5 | Significant inhibition | [3] |
| L3.6pl | OSM Stimulation | 5 | Significant inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Culture
Human pancreatic cancer cell lines, such as AsPC-1 and L3.6pl, should be maintained in appropriate culture media.
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Assay)
This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired duration.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), providing a direct measure of this compound's effect on the signaling pathway.
-
Materials:
-
6-well plates
-
This compound stock solution
-
IL-6 or OSM for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-6 (e.g., 10-50 ng/mL) or OSM for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of the experimental outcomes.
Caption: General experimental workflow for evaluating this compound in pancreatic cancer cells.
Caption: Logical relationship of expected outcomes from this compound treatment.
Combination Therapy Considerations
Recent studies have investigated the combination of this compound with standard chemotherapeutic agents like paclitaxel. While in vivo models suggest a potential synergistic effect in reducing tumor growth, in vitro studies have shown an antagonistic interaction at certain concentrations. Researchers planning to investigate combination therapies should carefully design their experiments to include a range of concentrations and treatment schedules to elucidate the nature of the drug interaction.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Application Notes and Protocols for Inhibiting IL-6 Signaling with SC144
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine central to regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulated IL-6 signaling is implicated in the pathogenesis of numerous diseases, including various cancers and autoimmune disorders.[2][3] The signaling cascade is initiated by IL-6 binding to its receptor (IL-6R), which then forms a complex with the signal-transducing protein glycoprotein 130 (gp130).[1][4] This event triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and nuclear translocation of STAT3, which subsequently modulates the expression of target genes involved in cell survival, proliferation, and angiogenesis.[1][5]
SC144 is a first-in-class, orally active, small-molecule inhibitor of gp130.[6][7] It represents a valuable chemical tool for investigating the roles of gp130-mediated signaling and a potential therapeutic agent for diseases driven by aberrant IL-6 pathway activation.[8][9] These application notes provide detailed protocols for utilizing this compound to inhibit IL-6 signaling in both in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the gp130 signal transducer.[8][10] This interaction does not simply block the receptor complex but induces a cascade of events that ultimately abrogates downstream signaling. Specifically, this compound binding induces the phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[6][7] These modifications lead to the downregulation of surface-bound gp130 and prevent the phosphorylation of STAT3 on tyrosine 705 (Y705).[7][8][11] Consequently, STAT3 dimerization and nuclear translocation are blocked, inhibiting the transcription of its downstream target genes, which include key regulators of apoptosis (Bcl-2, Bcl-XL, survivin), cell cycle (cyclin D1), and metastasis (MMP-7).[7][12]
Data Presentation
Compound Specifications
| Property | Value | Source |
| Synonym | N'-(7-fluoroH-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [10] |
| Molecular Formula | C₁₆H₁₁FN₆O | |
| Molecular Weight | 322.30 g/mol (free base) / 358.76 g/mol (HCl salt) | [7] |
| Appearance | White to light brown powder | |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 64 mg/mL) | [7] |
| Storage | Store powder at -20°C, desiccated | [6] |
In Vitro Efficacy: Cytotoxicity
This compound demonstrates potent cytotoxic effects across a range of human cancer cell lines, including those resistant to standard chemotherapies.[6][13]
| Cell Line | Cancer Type | IC₅₀ (μM) | Source |
| OVCAR-8 | Ovarian Cancer | 0.72 | [6] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [6] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [6] |
| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | 0.43 | [6] |
| HEY | Ovarian Cancer (Cisplatin-Resistant) | 0.88 | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
Oral administration or intraperitoneal injection of this compound significantly suppresses tumor growth in xenograft models.[6][8]
| Animal Model | Cancer Type | Dosage & Administration | Outcome | Source |
| Mouse Xenograft | Human Ovarian Cancer | 10 mg/kg, i.p., daily for 58 days | ~73% inhibition of tumor growth | [6] |
| Mouse Xenograft | Human Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days | 82% smaller average tumor volume vs. control | [6] |
| Mouse Xenograft | Human Pancreatic Cancer | Combination with paclitaxel | Reduced tumor weight and volume vs. single agents | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (or free base) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO. For this compound hydrochloride (MW: 358.76), add 278.7 µL of DMSO per 1 mg of powder.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be required.[15]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stored properly, it is stable for at least one year at -20°C and two years at -80°C.[6]
Note: The final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol: In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on a key downstream event in the IL-6 signaling pathway using Western blotting.
Materials:
-
Target cells (e.g., OVCAR-8, L3.6pl pancreatic cancer cells)[8][16]
-
Complete growth medium and serum-free medium
-
Recombinant Human IL-6
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Y705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours to lower basal STAT3 activation.
-
This compound Pre-treatment: Prepare dilutions of this compound from the stock solution in serum-free medium. A dose-response experiment (e.g., 0.5, 1, 2, 5 µM) is recommended.[8][16] Add the this compound dilutions or a DMSO vehicle control to the cells and incubate for 1-4 hours.[8]
-
IL-6 Stimulation: Add IL-6 directly to the medium to a final concentration of 50 ng/mL and incubate for 10-15 minutes at 37°C.[8][17] This short stimulation time is optimal for observing the peak of STAT3 phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium, wash the cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed for 15 minutes at 4°C.
-
Western Blotting: Determine the protein concentration of the supernatant. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize bands using a chemiluminescence detection system. Quantify band intensity to determine the ratio of phosphorylated STAT3 to total STAT3. A dose-dependent decrease in this ratio in this compound-treated cells indicates successful inhibition of the IL-6 pathway.[18]
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on cultured cells.
Materials:
-
Target cells
-
96-well plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-96 hours at 37°C.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance (medium only), calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value.
General Protocol: In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., OVCAR-8)
-
This compound
-
Vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle daily via the chosen route (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.).[6]
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Continue treatment for the specified duration (e.g., 3-8 weeks).[6] At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3 or other biomarkers).[7][12]
-
Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the efficacy of this compound.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Immune Checkpoints, a Novel Class of Therapeutic Targets for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or this compound Enhances Paclitaxel Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying gp130-Mediated Signal Transduction with SC144
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, this compound induces its phosphorylation at Serine 782 and subsequent deglycosylation, which ultimately abrogates the downstream activation of the STAT3 signaling pathway.[1][2] This inhibition of gp130-mediated signal transduction makes this compound a valuable tool for studying the roles of this pathway in various physiological and pathological processes, particularly in oncology. These application notes provide detailed protocols for utilizing this compound to investigate gp130 signaling in cancer research.
Mechanism of Action
This compound exerts its inhibitory effects on gp130 signaling through a multi-step process. It directly binds to gp130, leading to a conformational change that induces phosphorylation at Serine 782 and deglycosylation of the receptor.[1][2] This altered state of gp130 prevents the recruitment and phosphorylation of Janus kinases (JAKs), which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Consequently, the nuclear translocation of phosphorylated STAT3 is inhibited, preventing the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1]
References
SC144: Overcoming Drug Resistance in Cancer Models
Application Notes and Protocols
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3 signaling pathway is frequently constitutively activated in a variety of human cancers, playing a pivotal role in tumor progression, metastasis, and the development of drug resistance.[3] this compound exerts its anticancer effects by binding to gp130, which induces its phosphorylation and deglycosylation. This abrogates the subsequent phosphorylation and nuclear translocation of STAT3, a key downstream effector, ultimately leading to the inhibition of STAT3-regulated gene expression.[1][2][4] The downstream effects include cell-cycle arrest, induction of apoptosis, and anti-angiogenic activity.[1] Notably, this compound has demonstrated potent cytotoxicity against a panel of both drug-sensitive and drug-resistant cancer cell lines, highlighting its therapeutic potential in challenging cancer types.[3][5]
These application notes provide a summary of the efficacy of this compound in various cancer models and detailed protocols for key experimental procedures to evaluate its activity.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated broad-spectrum anticancer activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | - | 0.72 | [1] |
| OVCAR-5 | Ovarian Cancer | - | 0.49 | [1] |
| OVCAR-3 | Ovarian Cancer | - | 0.95 | [1] |
| HTOXAR3 | Colorectal Cancer | Oxaliplatin-Resistant | Not specified, but effective | [1] |
| MDA-MB-435 | Breast Cancer | - | 0.4 - 4 | [4] |
| LNCaP | Prostate Cancer | - | 0.4 - 4 | [4] |
| HCT116 p53 +/+ | Colon Cancer | - | 0.4 - 4 | [4] |
| HCT116 p53 -/- | Colon Cancer | - | 0.4 - 4 | [4] |
| HT29 | Colon Cancer | - | 0.4 - 4 | [4] |
| Panel of 14 Human Cancer Cell Lines | Various | - | 0.14 - 4.0 |
Note: Specific IC50 values for all cell lines were not always available in the reviewed literature.
In Vivo Efficacy of this compound in Xenograft Models
This compound has shown significant tumor growth inhibition in various mouse xenograft models.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | Human ovarian cancer xenografts | 10 mg/kg; i.p.; daily for 58 days | ~73% | [1] |
| Ovarian Cancer | Human ovarian cancer xenografts | 100 mg/kg; p.o.; daily for 35 days | 82% smaller tumor volume than control | [1] |
| Breast Cancer | MDA-MB-435 mouse xenograft | Co-administration with paclitaxel | Delayed tumor growth in a dose-dependent manner | [1] |
| Oral Cancer | Syngeneic mouse oral cancer (MOC2) | Not specified | Significant reduction in tumor burden | |
| Colon Cancer | Syngeneic mouse colon cancer (CT-26) | i.p. administration for 14 days | Significantly delayed tumor growth |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the gp130/JAK/STAT3 signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using an MTT assay.
Experimental Workflow: Western Blot for p-STAT3
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for normalization.
-
Quantify the band intensities to determine the relative levels of phospho-STAT3.
-
Ovarian Cancer Xenograft Mouse Model
This protocol describes the establishment of an ovarian cancer xenograft model to evaluate the in vivo efficacy of this compound.[6]
Materials:
-
Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old
-
Ovarian cancer cell line (e.g., OVCAR-8)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in a solution suitable for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
This compound Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Continue treatment for the specified duration (e.g., 3-4 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition in the this compound-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always adhere to institutional guidelines and safety protocols when conducting research.
References
- 1. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC144 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. The IL-6/gp130/STAT3 signaling pathway is frequently dysregulated in various cancers, contributing to tumor proliferation, survival, and resistance to therapy. By binding to gp130, this compound induces its phosphorylation and deglycosylation, which abrogates STAT3 phosphorylation and nuclear translocation, ultimately inhibiting the expression of downstream target genes.[1][2][3] This targeted mechanism of action makes this compound a promising candidate for combination therapies, aiming to enhance the efficacy of standard cytotoxic agents and overcome drug resistance.
These application notes provide a comprehensive guide to designing and conducting preclinical synergy studies involving this compound. The protocols detailed below are based on established methodologies for assessing drug interactions, with a focus on the Chou-Talalay method for quantifying synergy.
Data Presentation
This compound Single-Agent Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 0.43 | [1] |
| HEY | Cisplatin-Resistant Ovarian Cancer | 0.88 | [1] |
| HT-29 | Colorectal Cancer | Not explicitly stated in search results | |
| MDA-MB-435 | Melanoma | Not explicitly stated in search results |
Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time). It is recommended to determine the IC50 of this compound in the specific cell line of interest under your experimental conditions.
This compound Synergy Data (Combination Index)
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. The following table summarizes the reported synergistic interactions of this compound with conventional chemotherapeutic agents.
| Combination | Cell Line | Cancer Type | Combination Index (CI) | Synergy Level | Reference |
| This compound + 5-Fluorouracil | HT-29 | Colorectal Cancer | CI < 1 | Synergism | [4] |
| This compound + Oxaliplatin | HT-29 | Colorectal Cancer | CI < 1 | Synergism | [4] |
| This compound + Paclitaxel | MDA-MB-435 | Melanoma | CI < 1 | Synergism | [4] |
Note: The provided references confirm synergism (CI < 1) but do not report specific numerical CI values. To obtain precise CI values, it is necessary to perform the synergy experiments and data analysis as described in the protocols below.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound and the combination drug that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., 5-Fluorouracil, Oxaliplatin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound and the combination drug in DMSO.
-
Prepare serial dilutions of each drug in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the single agents. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for a period that allows for a significant effect on cell proliferation (e.g., 48-72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Protocol 2: Synergy Assessment using the Chou-Talalay Method
Objective: To determine the nature of the interaction (synergy, additivity, or antagonism) between this compound and a combination drug.
Experimental Design: This protocol utilizes a constant-ratio combination design, which is recommended for Chou-Talalay analysis. The ratio is typically based on the IC50 values of the individual drugs.
Procedure:
-
Determine IC50 values: Follow Protocol 1 to determine the IC50 values for this compound and the combination drug individually.
-
Prepare Combination Drugs:
-
Prepare stock solutions of this compound and the combination drug at a constant molar ratio based on their IC50 values (e.g., if IC50 of Drug A is 1 µM and Drug B is 10 µM, the ratio could be 1:10).
-
Prepare serial dilutions of this combination stock.
-
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with:
-
Serial dilutions of this compound alone.
-
Serial dilutions of the combination drug alone.
-
Serial dilutions of the drug combination at the constant ratio.
-
Include vehicle controls.
-
-
-
MTT Assay and Data Acquisition:
-
Follow steps 4 and 5 of Protocol 1.
-
-
Data Analysis (using CompuSyn software or similar):
-
Input the dose-response data for each drug alone and for the combination.
-
The software will generate a Combination Index (CI) for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Western Blot for p-STAT3 and STAT3
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation of STAT3.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse/rabbit anti-STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, the combination drug, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Protocol 4: Colony Formation Assay
Objective: To assess the long-term effect of this compound, alone and in combination, on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Drug Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with this compound, the combination drug, or the combination at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the drugs every 2-3 days.
-
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Quantification:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the control.
-
Mandatory Visualization
References
- 1. In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetics of SC144
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signaling receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By inducing gp130 phosphorylation and deglycosylation, this compound effectively abrogates STAT3 phosphorylation and its subsequent nuclear translocation, leading to the inhibition of downstream target gene expression.[1][2] This mechanism disrupts the gp130-STAT3-survivin signaling axis, which is implicated in the proliferation and survival of various cancer cells.[4] this compound has demonstrated potent cytotoxicity in a range of drug-sensitive and drug-resistant cancer cell lines and has shown synergistic effects when combined with conventional chemotherapeutic agents.[3][5] Preclinical in vivo studies in mouse xenograft models of human ovarian and breast cancer have shown that this compound can significantly inhibit tumor growth.[1][3][5] Understanding the in vivo pharmacokinetic properties of this compound is crucial for optimizing its therapeutic potential and guiding clinical development.
Pharmacokinetic Profile Summary
In vivo pharmacokinetic evaluations of this compound have been conducted in mouse models, revealing important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME). A key finding is the difference in its pharmacokinetic profile based on the route of administration. Intraperitoneal (i.p.) administration of this compound resulted in a two-compartmental pharmacokinetic elimination profile.[1][3][5] This pattern was not observed with oral (p.o.) dosing, suggesting different absorption and/or distribution kinetics between these two routes.[1][3][5] In an MDA-MB-435 mouse xenograft model, the co-administration of this compound with paclitaxel led to a dose-dependent delay in tumor growth.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters that should be determined for this compound in in vivo studies. Note: The values presented below are placeholders and should be replaced with experimental data.
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Units |
| Dose | 10 | 10 | mg/kg |
| Cmax | [Insert Value] | [Insert Value] | µg/mL |
| Tmax | [Insert Value] | [Insert Value] | h |
| AUC(0-t) | [Insert Value] | [Insert Value] | µgh/mL |
| AUC(0-inf) | [Insert Value] | [Insert Value] | µgh/mL |
| t1/2 (alpha) | [Insert Value] | N/A | h |
| t1/2 (beta) | [Insert Value] | [Insert Value] | h |
| Bioavailability (F%) | N/A | [Insert Value] | % |
| Clearance (CL) | [Insert Value] | [Insert Value] | mL/h/kg |
| Volume of Distribution (Vd) | [Insert Value] | [Insert Value] | L/kg |
Signaling Pathway of this compound Action
The primary mechanism of action of this compound involves the inhibition of the gp130 signaling pathway. The diagram below illustrates this pathway and the point of intervention by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 3. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 4. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SC144 off-target effects in non-cancerous cells
Welcome to the technical support center for SC144, a first-in-class, orally active gp130 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a specific focus on understanding and troubleshooting potential off-target effects in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, this compound induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 and inactivates the Akt signaling pathway.[1][2] This ultimately leads to the suppression of STAT3-regulated gene expression, resulting in cell-cycle arrest, anti-angiogenesis, and apoptosis in susceptible cancer cells.[2]
Q2: Does this compound show selectivity for cancer cells over non-cancerous cells?
A2: Yes, preclinical studies have demonstrated that this compound exhibits greater potency in human cancer cell lines compared to normal epithelial cells. For instance, one study showed that this compound at a concentration of 2 µM for 24 hours induced significantly more apoptosis in OVCAR-8 and Caov-3 ovarian cancer cells than in normal kidney epithelial and normal endometrial cells.[2] Furthermore, in vivo studies using mouse xenograft models of human ovarian cancer showed that oral administration of this compound delayed tumor growth without causing significant toxicity to normal tissues, including the liver, kidney, spleen, lung, heart, pancreas, and brain.
Q3: What are the known on-target effects of this compound in non-cancerous cells?
A3: As gp130 is expressed in various cell types, this compound can inhibit the IL-6/gp130/STAT3 signaling pathway in non-cancerous cells that rely on this pathway for certain functions. For example, this compound has been shown to inhibit STAT3 activation by IL-6 in cultured normal mesothelial cells. This on-target effect is central to its mechanism of action and is expected to occur in any cell type where the gp130/STAT3 axis is active.
Q4: Have any off-target kinase activities of this compound been identified?
A4: To date, comprehensive kinome screening data for this compound is not widely available in the public domain. However, studies have shown that the inhibitory effect of this compound on downstream signaling is specific to gp130. For example, this compound did not affect the activation of STAT3, STAT1, or Akt stimulated by the non-gp130 cytokine IFN-γ. Similarly, Akt phosphorylation induced by SDF-1α or PDGF was not affected by this compound. This suggests a high degree of specificity for the gp130 signaling pathway over other cytokine and growth factor receptor signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed in non-cancerous control cells. | 1. On-target effect: The non-cancerous cell line may be highly dependent on the gp130/STAT3 signaling pathway for survival and proliferation. 2. High concentration of this compound: The concentration of this compound used may be too high for the specific non-cancerous cell line. 3. Cell line sensitivity: Different cell lines have varying sensitivities to inhibitors. | 1. Verify gp130/STAT3 pathway activity: Confirm that the gp130/STAT3 pathway is active in your control cell line at baseline or upon stimulation with an appropriate cytokine like IL-6. 2. Perform a dose-response curve: Determine the IC50 of this compound in your specific non-cancerous cell line to identify a suitable working concentration with minimal toxicity. 3. Reduce incubation time: Shorter incubation periods may be sufficient to observe the desired on-target effects without inducing significant cell death. 4. Use a less sensitive non-cancerous cell line: If possible, switch to a non-cancerous cell line that has been reported to be less sensitive to this compound, such as normal kidney epithelial or endometrial cells.[2] |
| No inhibition of STAT3 phosphorylation observed in target cells. | 1. Inactive compound: The this compound compound may have degraded. 2. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit gp130 signaling in your specific cell line. 3. Suboptimal experimental conditions: The timing of cytokine stimulation and/or this compound pretreatment may not be optimal. 4. STAT3 activation is gp130-independent: The observed STAT3 phosphorylation may be driven by a pathway that does not involve gp130. | 1. Verify compound activity: Use a positive control cell line known to be sensitive to this compound (e.g., OVCAR-8). 2. Increase this compound concentration: Titrate the concentration of this compound to determine the optimal dose for your experimental system. 3. Optimize experimental timing: Adjust the pretreatment time with this compound (e.g., 4 hours) and the duration of cytokine stimulation (e.g., IL-6 for 10 minutes). 4. Confirm gp130 dependence: Use a gp130-neutralizing antibody or siRNA against gp130 to confirm that STAT3 phosphorylation in your cells is indeed gp130-dependent. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. 2. Inconsistent reagent preparation: Inconsistent concentrations of this compound or cytokines can lead to variable results. | 1. Standardize cell culture: Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound and cytokines for each experiment from a validated stock solution. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cells
| Cell Line | Cell Type | Treatment | Apoptotic Cells (%) |
| OVCAR-8 | Ovarian Cancer | This compound (2 µM, 72h) | ~45% |
| Caov-3 | Ovarian Cancer | This compound (2 µM, 72h) | ~35% |
| Normal Kidney Epithelial | Non-Cancerous | This compound (2 µM, 72h) | <10% |
| Normal Endometrial | Non-Cancerous | This compound (2 µM, 72h) | <10% |
| Data is approximated from a published study and is intended for comparative purposes.[3] |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian | 0.72 |
| OVCAR-5 | Ovarian | 0.49 |
| OVCAR-3 | Ovarian | 0.95 |
| NCI/ADR-RES | Ovarian (drug-resistant) | 0.43 |
| HEY | Ovarian (drug-resistant) | 0.88 |
| LNCaP | Prostate | 0.14 - 4.0 (range across multiple studies) |
| PC-3 | Prostate | 0.14 - 4.0 (range across multiple studies) |
| DU-145 | Prostate | 0.14 - 4.0 (range across multiple studies) |
| A549 | Lung | 0.14 - 4.0 (range across multiple studies) |
| H460 | Lung | 0.14 - 4.0 (range across multiple studies) |
| MCF-7 | Breast | 1.7 |
| MDA-MB-468 | Breast | 0.7 |
| MDA-MB-435 | Breast | 4.0 |
| HT-29 | Colorectal | 0.14 - 4.0 (range across multiple studies) |
| IC50 values are dependent on the assay conditions and cell line.[2][4] |
Key Experimental Protocols
Protocol 1: Assessment of STAT3 Phosphorylation by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., normal epithelial cells) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells overnight to reduce baseline signaling.
-
This compound Pretreatment: Pre-treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for 4 hours.
-
Cytokine Stimulation: Stimulate the cells with a gp130 ligand such as IL-6 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Analysis of STAT3 Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Serum Starvation and Treatment: Follow steps 2-4 from the Western blot protocol.
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Assess the subcellular localization of STAT3. In unstimulated or this compound-treated cells, STAT3 should be predominantly cytoplasmic. Upon cytokine stimulation in the absence of this compound, STAT3 should translocate to the nucleus.
Visualizations
Caption: Mechanism of this compound action on the gp130/STAT3 signaling pathway.
Caption: Experimental workflow for assessing this compound activity.
References
SC144 Technical Support Center: Troubleshooting Solution Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the stability of SC144 in solution. Our aim is to help you troubleshoot common issues encountered during experiments to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is sparingly soluble in DMF and insoluble in water and ethanol. For optimal results, use fresh, high-purity DMSO to prepare your stock solution.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare a stock solution, dissolve this compound powder in DMSO.[1][2] Sonication may be used to aid dissolution.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
A3: Cloudiness or precipitation in your this compound solution can be caused by several factors:
-
Poor Solubility in Aqueous Media: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous buffers or cell culture media, the compound can precipitate out of solution.
-
Temperature Fluctuations: Exposing the solution to significant temperature changes, such as repeated freeze-thaw cycles, can decrease the stability of the dissolved compound.
-
Interaction with Media Components: Certain components in cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH Shift: The pH of the final solution can influence the stability of this compound.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation, consider the following steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health and improve compound solubility.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to a large volume of medium, perform a stepwise dilution. First, dilute the stock in a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Vortexing: Immediately after adding the this compound solution to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses specific issues you might encounter with this compound instability in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the aqueous environment. | - Reduce the final concentration of this compound.- Increase the final percentage of DMSO (while staying within the tolerated limit for your cells).- Perform a serial dilution to gradually decrease the DMSO concentration. |
| Solution becomes cloudy over time during incubation. | The compound is slowly precipitating out of solution due to temperature changes or interactions with media components. | - Ensure the incubator provides a stable and consistent temperature.- Minimize the time the culture plates are outside the incubator.- Evaluate the compatibility of your specific cell culture medium with this compound by preparing a cell-free solution and observing it over the same incubation period. |
| Inconsistent experimental results between different batches of this compound solution. | - Degradation of the compound in the stock solution due to improper storage.- Inaccurate initial concentration of the stock solution. | - Always aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect stock solutions from light.- Re-evaluate the concentration of your stock solution using a spectrophotometer or other analytical method. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 358.8 g/mol (hydrochloride salt) | [1] |
| Solubility in DMSO | 5 mg/mL | [1] |
| Solubility in DMF | 2 mg/mL | [1] |
| Storage of Powder | -20°C | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [2] |
| IC50 (Ovarian Cancer Cell Lines) | 0.4 - 4 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the this compound-containing medium to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-STAT3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.
Visualizations
References
SC144 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC144 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy or lack of tumor growth inhibition. | 1. Suboptimal Dosing or Administration Route: The dose may be too low, or the administration route may not be optimal for the specific tumor model. 2. Poor Bioavailability: Issues with the formulation may limit the absorption and bioavailability of this compound. 3. Compound Instability: this compound may be degrading in the prepared formulation. 4. Tumor Model Resistance: The selected cancer cell line may be resistant to gp130 inhibition. | 1. Dose Escalation and Route Comparison: Consider a dose-escalation study to determine the optimal dose for your model. Compare intraperitoneal (i.p.) and oral (p.o.) administration, as their pharmacokinetic profiles differ.[1] For instance, daily i.p. administration of 10 mg/kg or daily p.o. administration of 100 mg/kg has shown efficacy in ovarian cancer xenografts.[2] 2. Formulation Optimization: Ensure proper solubilization of this compound. A recommended formulation for oral administration is a solution of DMSO, PEG300, Tween-80, and ddH₂O. For intraperitoneal injection, sesame oil has been used as a vehicle. Always prepare fresh solutions for administration. 3. Fresh Preparation: Prepare the this compound formulation immediately before administration to minimize degradation. 4. In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies. IC₅₀ values for various cancer cell lines are available in the literature. |
| Precipitation of this compound in the formulation upon dilution. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | Use of Co-solvents: Employ a vehicle with co-solvents to maintain solubility. A formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O has been successfully used. Prepare the solution by first dissolving this compound in DMSO, then adding PEG300 and Tween-80, and finally adding ddH₂O. |
| Adverse effects or toxicity in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Dose Reduction: If signs of toxicity are observed, reduce the dose of this compound. In studies with oral administration of 100 mg/kg, no significant toxicity to normal tissues was reported.[3] 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity. |
| Variability in tumor growth inhibition between animals. | 1. Inconsistent Administration: Variations in injection or gavage technique can lead to inconsistent dosing. 2. Tumor Heterogeneity: The inherent biological variability of the tumor model. | 1. Standardized Procedures: Ensure all personnel are proficient in the administration techniques (intraperitoneal injection or oral gavage). Use a consistent volume and rate of administration for all animals. 2. Sufficient Group Size: Use an adequate number of animals per group to account for biological variability and ensure statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[2][3] It binds to gp130, inducing its phosphorylation and deglycosylation, which leads to the abrogation of STAT3 phosphorylation and its nuclear translocation.[3] This, in turn, inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] Stock solutions of 10 mmol/L in DMSO can be prepared and stored at -20°C.[4]
Q3: How stable is this compound in stock solutions?
A3: this compound is stable for at least 4 years when stored as a crystalline solid at -20°C. Stock solutions in DMSO should be stored at -20°C and are stable for at least 6 months. For working solutions, it is recommended to prepare them fresh.
Q4: What are the reported efficacious doses of this compound in vivo?
A4: In a mouse xenograft model of human ovarian cancer (OVCAR-8), oral administration of 100 mg/kg daily has been shown to significantly delay tumor growth.[2] In another study using an MDA-MB-435 breast cancer xenograft model, daily intraperitoneal injections of this compound at 0.3 mg/kg, 0.8 mg/kg, and 4 mg/kg all demonstrated a reduction in tumor size.
Q5: What is the pharmacokinetic profile of this compound?
A5: While this compound is described as orally active with favorable pharmacokinetic properties, detailed quantitative data such as Cmax, Tmax, half-life, and bioavailability are not consistently reported in the available literature.[5] One study noted that intraperitoneal administration of this compound resulted in a two-compartmental pharmacokinetic elimination profile, which was not observed with oral dosing.[1]
Quantitative Data Summary
In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Volume Reduction (vs. Control) | Reference |
| This compound | 100 mg/kg, daily, oral gavage | Significant delay in tumor growth | Xu S, et al. Mol Cancer Ther. 2013 |
| Vehicle Control | - | - | Xu S, et al. Mol Cancer Ther. 2013 |
Note: Specific tumor volume measurements over time are presented graphically in the source publication but are not available in a tabular format.
In Vivo Efficacy of this compound in Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%T/C) | Reference |
| This compound | 0.3 mg/kg, daily, i.p. | Moderate but significant reduction | Plasencia C, et al. Cancer Biol Ther. 2009 |
| This compound | 0.8 mg/kg, daily, i.p. | Significant reduction | Plasencia C, et al. Cancer Biol Ther. 2009 |
| This compound | 4 mg/kg, daily, i.p. | ~60% inhibition | Plasencia C, et al. Cancer Biol Ther. 2009 |
| Vehicle Control (Sesame Oil) | - | - | Plasencia C, et al. Cancer Biol Ther. 2009 |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in an Ovarian Cancer Subcutaneous Xenograft Model
Based on Xu S, et al. Mol Cancer Ther. 2013.
1. Animal Model and Cell Line:
- Animal: Female athymic nude mice (6-8 weeks old).
- Cell Line: OVCAR-8 human ovarian cancer cells.
2. Cell Preparation and Implantation:
- Culture OVCAR-8 cells in appropriate media until they reach 80-90% confluency.
- Harvest cells using trypsin and wash with sterile PBS.
- Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
3. Tumor Growth Monitoring:
- Allow tumors to grow until they reach a palpable size (e.g., ~100 mm³).
- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (length x width²)/2.
4. This compound Formulation and Administration:
- This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
- Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.
- Working Solution: On each day of treatment, prepare the this compound working solution by diluting the stock solution in the vehicle to achieve the final desired concentration for a 100 mg/kg dose.
- Administration: Administer this compound or vehicle control daily via oral gavage.
5. Monitoring and Endpoint:
- Monitor animal weight and general health 2-3 times per week.
- Continue treatment for the duration of the study (e.g., 35 days).
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.umich.edu [pharmacy.umich.edu]
- 5. gp130 as a novel therapeutic target in ovarian cancer - Nouri Neamati [grantome.com]
SC144 Toxicity Assessment in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting toxicity assessments of the gp130 inhibitor, SC144, in animal models. While specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect-Level) for this compound are not publicly available in the reviewed literature, this guide offers a framework based on existing preclinical efficacy studies and standardized toxicological testing protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the in vivo toxicity evaluation of this compound.
Q1: What are the initial signs of toxicity to monitor for in animals treated with this compound?
A1: Based on general observations from preclinical studies with small molecule inhibitors, researchers should monitor for a range of clinical signs. These include, but are not limited to:
-
Changes in physical appearance: Ruffled fur, hunched posture, lethargy.
-
Behavioral alterations: Reduced activity, social withdrawal, signs of pain or distress.
-
Body weight changes: Daily monitoring is crucial, as significant weight loss (typically >15-20%) is a key indicator of toxicity.[1]
-
Changes in food and water consumption: A noticeable decrease can be an early sign of adverse effects.
-
Gastrointestinal issues: Diarrhea or constipation.
Troubleshooting:
-
Issue: Unexpectedly severe weight loss at a planned therapeutic dose.
Q2: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A2: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[2][4] A common approach is a dose escalation study:
-
Start with a low dose, informed by in vitro cytotoxicity data (e.g., IC50 values).
-
Administer escalating doses to small groups of animals.
-
Monitor for dose-limiting toxicities (DLTs), which are predefined criteria for unacceptable side effects (e.g., >20% weight loss, severe clinical signs).
-
The MTD is the dose level just below the one that induces DLTs.[1][2]
Troubleshooting:
-
Issue: Rapid mortality in the first dose cohort.
-
Solution: The starting dose was too high. Redesign the dose escalation study with a significantly lower starting dose, potentially an order of magnitude lower.
-
Q3: What are the recommended animal models for this compound toxicity studies?
A3: Preclinical studies on this compound's efficacy have primarily used mouse xenograft models, implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[5] For general toxicity assessments, common rodent models like BALB/c or C57BL/6 mice and Sprague-Dawley or Wistar rats are appropriate.[1] The choice of model should align with the specific research question and the intended therapeutic application.
Troubleshooting:
-
Issue: The chosen animal strain exhibits unexpected sensitivity to this compound.
-
Solution: Different strains can have varying metabolic profiles. If unexpected toxicity is observed, consider repeating the study in a different, commonly used strain to determine if the effect is strain-specific.
-
Data Presentation: Representative Toxicity Profile of a Small Molecule Inhibitor
The following tables present a hypothetical toxicity profile for a compound like this compound, based on typical findings in preclinical animal studies. Note: This is illustrative data, as specific quantitative toxicity values for this compound have not been published.
Table 1: Acute Oral Toxicity Profile (Based on OECD 425 Guideline)
| Animal Model | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| Female Sprague-Dawley Rat | 2000 | 5 | 0/5 | Mild lethargy within the first 4 hours, resolved by 24 hours. No significant body weight changes over 14 days. |
| Conclusion: LD50 is estimated to be >2000 mg/kg. |
Table 2: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD 407 Guideline)
| Animal Model | Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Male & Female Wistar Rats | 0 (Vehicle Control) | No adverse effects observed. | - |
| 50 | No treatment-related adverse effects observed in clinical signs, body weight, hematology, clinical chemistry, or histopathology. | 50 | |
| 150 | Slight, non-significant decrease in body weight gain in males. No other adverse effects noted. | ||
| 500 | Significant decrease in body weight gain. Changes in liver enzymes (ALT, AST). Histopathological evidence of mild hepatocellular hypertrophy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable toxicity data. The following are standardized protocols that can be adapted for the assessment of this compound.
Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Animal Model: Use a single sex, typically female rats, as they are often slightly more sensitive.[6]
-
Housing and Acclimatization: House animals in standard conditions for at least 5 days prior to dosing to allow for acclimatization.
-
Fasting: Fast animals overnight before dosing.
-
Dose Administration: Administer this compound via oral gavage. The volume should generally not exceed 1 ml/100g body weight.[6]
-
Sequential Dosing:
-
Dose a single animal at a starting dose just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next is dosed at a lower level.
-
The interval between dosing is typically 48 hours.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.[7]
-
Record all clinical signs of toxicity.
-
Record body weight at least weekly.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.[8]
-
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[7]
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
-
Animal Model: Use both male and female rodents, typically rats.
-
Dose Groups: At least three dose levels and a concurrent control group (vehicle only). A satellite group for the high dose and control groups can be included to assess the reversibility of toxic effects.[9]
-
Dose Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Clinical Observations:
-
Conduct detailed clinical observations at least once daily.
-
Measure body weight and food consumption weekly.
-
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the 28-day period for analysis of hematological and biochemical parameters.
-
Pathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze the data for dose-related changes and determine the No-Observed-Adverse-Effect-Level (NOAEL).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for preclinical in vivo toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Dose-ranging and dose-setting for in vivo genetic toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Overcoming Resistance to SC144 Treatment
Welcome to the technical support center for SC144, a first-in-class, orally active gp130 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experiments with this compound, with a particular focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While this compound has shown efficacy in both drug-sensitive and drug-resistant cancer cell lines, prolonged treatment can potentially lead to acquired resistance.[1] Based on the mechanism of action of this compound as a gp130/STAT3 pathway inhibitor, potential resistance mechanisms may include:
-
Feedback Activation of the STAT3 Pathway: Cancer cells may develop feedback loops that reactivate STAT3 signaling despite the presence of this compound. This can occur through the upregulation of upstream activators of STAT3.
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of the gp130/STAT3 axis, thereby promoting cell survival and proliferation.
-
Mutations in the Drug Target: Although not yet reported for this compound, mutations in the gp130 protein could potentially alter the binding affinity of this compound, reducing its inhibitory effect.
Q2: How can I experimentally investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your specific cell line, we recommend the following experimental approaches:
-
Western Blot Analysis: Compare the phosphorylation status of key signaling proteins in your resistant cell line versus the parental (sensitive) cell line, both with and without this compound treatment. Key proteins to investigate include gp130 (p-S782), STAT3 (p-Y705), and markers of alternative pathways such as AKT (p-S473) and ERK1/2 (p-T202/Y204).
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to identify differentially expressed genes in resistant cells that may point towards upregulated survival pathways.
-
Combination Therapy Screening: Test the efficacy of this compound in combination with inhibitors of other signaling pathways (e.g., MEK inhibitors, PI3K inhibitors) to identify synergistic effects that could overcome resistance.
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media composition between experiments.
-
Drug Preparation and Storage: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly at -20°C.[2]
-
Assay Protocol: Standardize incubation times and ensure complete dissolution of the formazan product in MTT assays.[3] Refer to our detailed protocol for cell viability assays below.
-
Cell Line Heterogeneity: The cell population may have developed subpopulations with varying sensitivity to this compound. Consider performing single-cell cloning to isolate and characterize clones with different sensitivity profiles.
Q4: What are the recommended strategies to overcome resistance to this compound?
Based on preclinical studies and the known mechanisms of resistance to STAT3 inhibitors, the following strategies may be effective:
-
Combination Therapy: this compound has shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and paclitaxel.[4] Combining this compound with inhibitors of potential bypass pathways identified in your resistance studies is also a promising approach.
-
Intermittent Dosing: An intermittent dosing schedule might help to prevent the development of resistance by reducing the selective pressure on the cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian | 0.72 |
| OVCAR-5 | Ovarian | 0.49 |
| OVCAR-3 | Ovarian | 0.95 |
| NCI/ADR-RES | Ovarian (Paclitaxel & Doxorubicin-resistant) | 0.43 |
| HEY | Ovarian (Cisplatin-resistant) | 0.88 |
| MDA-MB-435 | Breast | Not specified |
| LNCaP | Prostate | Not specified |
| HCT116 p53 +/+ | Colon | Not specified |
| HCT116 p53 -/- | Colon | Not specified |
| HT29 | Colon | Not specified |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents [4]
| Cancer Cell Line | Combination Agent | Effect |
| HT29 | 5-Fluorouracil | Synergism |
| HT29 | Oxaliplatin | Synergism |
| MDA-MB-435 | Paclitaxel | Synergism |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of gp130 and STAT3 Phosphorylation
This protocol describes the detection of phosphorylated gp130 (S782) and STAT3 (Y705) in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-gp130 (S782)[7]
-
Rabbit anti-gp130
-
Rabbit anti-phospho-STAT3 (Y705)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.5, 1, 2 µM) for the indicated times (e.g., 0, 1, 3, 6 hours).[8]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities using appropriate software and normalize to the total protein and loading control.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Vehicle for this compound administration (e.g., sesame oil, or a formulation of DMSO, PEG300, Tween 80, and saline)[9]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10-100 mg/kg daily).[8]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Mandatory Visualizations
Caption: this compound inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Phospho-GP130 (Ser782) Polyclonal Antibody (PA5-64501) [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
SC144 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and handling of SC144, a potent gp130 inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a signal-transducing receptor subunit for the IL-6 family of cytokines.[1][2] this compound binds to gp130, inducing its phosphorylation and deglycosylation, which ultimately leads to the abrogation of STAT3 phosphorylation and nuclear translocation.[1][2][3] This inhibition of the gp130/STAT3 signaling pathway suppresses the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to apoptosis in cancer cells.[1][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid form of this compound should be kept at -20°C in a desiccated environment and is reported to be stable for at least four years under these conditions.[2] Stock solutions of this compound in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.
Q3: How should I prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions to minimize the introduction of moisture, which can affect the compound's stability and solubility.[4] If the compound does not dissolve readily, gentle warming to 37°C or sonication can be used to aid dissolution.
Q4: I'm observing lower than expected efficacy of this compound in my experiments. What could be the cause?
Several factors could contribute to reduced efficacy:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and protected from moisture.
-
Degradation: this compound may have degraded due to improper handling, such as repeated freeze-thaw cycles of stock solutions or prolonged exposure to light or non-optimal pH conditions.
-
Experimental Conditions: The concentration of this compound, incubation time, and the specific cell line being used can all influence the observed efficacy. Refer to published studies for appropriate experimental parameters.[5]
Troubleshooting Guide: this compound Degradation
While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a quinoxaline and a hydrazide moiety, provides clues to potential instabilities.
Issue: Loss of this compound activity in aqueous buffers or cell culture media.
-
Potential Cause: Hydrolysis. The hydrazide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule, rendering it inactive.
-
Prevention:
-
Prepare fresh dilutions of this compound in your aqueous experimental buffer or media immediately before use.
-
Avoid storing this compound in aqueous solutions for extended periods.
-
Maintain the pH of your experimental solutions within a neutral range (pH 6.8-7.4) if possible.
-
-
Potential Cause: Oxidation. The hydrazine moiety can be prone to oxidation, which can be catalyzed by trace metal ions in buffers or media.
-
Prevention:
-
Use high-purity water and reagents to prepare buffers.
-
Consider using metal chelators like EDTA in your buffers if metal ion contamination is suspected, but be mindful of potential effects on your biological system.
-
Protect solutions from excessive exposure to air.
-
Issue: Variability in experimental results between different batches of this compound or over time.
-
Potential Cause: Photodegradation. Quinoxaline derivatives can be light-sensitive. Exposure to ambient light over time could lead to degradation.
-
Prevention:
-
Store solid this compound and its stock solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize the exposure of your experimental setups to direct light.
-
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | ~64 mg/mL (~198.57 mM) | [4] |
| DMF | 2 mg/mL | [2] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C (desiccated) | ≥ 4 years | [2] |
| DMSO Stock Solution | -20°C | Up to 3 months | |
| DMSO Stock Solution | -80°C | Up to 1 year | [6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to dissolve the compound. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: Key factors in preventing this compound degradation.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results in the Context of SC144 Treatment
This technical support center provides troubleshooting guidance for researchers encountering inconsistent Western blot results when using the gp130 inhibitor, SC144. Given that this compound targets the gp130/STAT3 signaling pathway, this guide focuses on the detection of total and phosphorylated STAT3 (p-STAT3), common readouts for assessing this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I see inconsistent Western blot results when using it?
This compound is a small molecule inhibitor of glycoprotein 130 (gp130), a transmembrane protein crucial for signal transduction of several cytokines, including Interleukin-6 (IL-6).[1][2] this compound treatment is expected to decrease the phosphorylation of STAT3 at the Tyr705 residue, a key downstream event in the gp130 signaling cascade.[3][4]
Inconsistent Western blot results when studying the effects of this compound often manifest as variability in the levels of phosphorylated STAT3 (p-STAT3) between experiments. This inconsistency can arise from a multitude of factors throughout the experimental workflow, from cell culture and treatment to protein extraction and immunoblotting. Detecting phosphorylated proteins is inherently more challenging due to the labile nature of phosphate groups.
Q2: My p-STAT3 signal is very weak or absent after this compound treatment, even in my control group. What could be the cause?
Weak or no signal for p-STAT3 can be due to several factors. Firstly, the basal level of p-STAT3 in your untreated control cells might be too low to detect. It is crucial to include a positive control, such as cells stimulated with a known activator of the gp130/STAT3 pathway (e.g., IL-6 or Oncostatin M), to ensure the detection system is working.[5] Other potential causes include issues with the primary or secondary antibodies, insufficient protein loading, or problems with the sample preparation that lead to dephosphorylation of your target protein.[6][7]
Q3: I am observing high background on my Western blots for p-STAT3, making it difficult to interpret the results. What can I do?
High background can obscure the specific signal of your target protein. A common cause when detecting phosphoproteins is the use of milk as a blocking agent, as it contains phosphoproteins (like casein) that can cross-react with your phospho-specific antibody.[8] Switching to a blocking buffer containing Bovine Serum Albumin (BSA) is often recommended.[7] Other factors contributing to high background include improper antibody concentrations, insufficient washing steps, or the membrane drying out during the procedure.[8][9]
Q4: The band for total STAT3 appears consistent, but the p-STAT3 band intensity varies significantly across replicate experiments. What should I troubleshoot?
This scenario points towards issues specifically related to the detection of the phosphorylated protein. The phosphorylation state of proteins can be transient and easily affected by handling. Key areas to focus on are:
-
Sample Preparation: Ensure rapid and efficient cell lysis on ice with freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[6]
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Tris-buffered saline (TBS) is a recommended alternative.[6][8]
-
Antibody Incubation: Optimize the primary antibody concentration and consider incubating it overnight at 4°C to enhance specific binding.[7][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent Western blot results for p-STAT3 following this compound treatment.
Problem 1: Weak or No p-STAT3 Signal
| Potential Cause | Recommended Solution | Citation |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for p-STAT3. | [6][7] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins. | [11] |
| Inactive primary or secondary antibody | Use a fresh aliquot of the antibody and ensure it has been stored correctly. Test antibody activity using a positive control. | [8] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | [9] |
| Dephosphorylation of the target protein | Work quickly and keep samples on ice. Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. | [6] |
| Blocking agent masking the epitope | Try a different blocking agent (e.g., BSA instead of milk). Reduce the blocking time. | [8] |
Problem 2: High Background
| Potential Cause | Recommended Solution | Citation |
| Blocking is insufficient | Increase the blocking time and/or the concentration of the blocking agent. | [8] |
| Blocking agent cross-reactivity | Avoid using milk for phospho-protein detection; use 3-5% BSA in TBST instead. | [8] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | [8] |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. | |
| Washing steps are inadequate | Increase the number and duration of wash steps. Ensure the entire membrane is submerged and agitated during washes. | [9] |
| Membrane dried out | Keep the membrane moist at all stages of the experiment. | [9] |
Problem 3: Inconsistent Band Intensity for p-STAT3
| Potential Cause | Recommended Solution | Citation |
| Variable sample handling | Standardize the cell lysis procedure. Ensure all samples are processed identically and quickly on ice. | |
| Inconsistent this compound treatment | Ensure consistent timing, concentration, and application of this compound across all experiments. | |
| Uneven protein loading | Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein in each lane. Always probe for a loading control (e.g., β-actin or GAPDH). | [6] |
| Variable dephosphorylation | Always use fresh lysis buffer with a potent phosphatase inhibitor cocktail. | |
| Inconsistent incubation times | Use a timer for all incubation steps to ensure consistency between blots. | |
| Variable substrate incubation/detection | Ensure the chemiluminescent substrate is fresh and evenly applied to the membrane. Optimize exposure time to avoid signal saturation. |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
After treating cells with this compound and appropriate controls, wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish. A typical volume is 100 µL for a well in a 6-well plate.[12]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Add 4X SDS-PAGE sample buffer to the desired amount of protein, boil at 95-100°C for 5 minutes, and then place on ice. Samples are now ready for gel electrophoresis or can be stored at -80°C.
Protocol 2: Western Blotting for p-STAT3 (Tyr705) and Total STAT3
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel according to standard procedures.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Verify the transfer efficiency using Ponceau S staining.[11]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[10][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing (for Total STAT3): If probing for total STAT3 on the same membrane, strip the membrane using a commercial stripping buffer or a mild stripping buffer (e.g., glycine-HCl, pH 2.2). After stripping, wash the membrane thoroughly, block again, and then probe with the primary antibody for total STAT3, followed by the secondary antibody and detection steps as described above.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
Troubleshooting Workflow for Inconsistent p-STAT3 Western Blots
Caption: A logical workflow for troubleshooting Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. Exclusive inhibition of IL-6 trans-signaling by soluble gp130FlyRFc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
Navigating SC144 Treatment Protocols: A Guide to Enhanced Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SC144, a first-in-class, orally active small-molecule inhibitor of gp130. The following content, structured in a question-and-answer format, addresses common challenges and offers insights into optimizing treatment schedules for improved therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an inhibitor of glycoprotein 130 (gp130), a transmembrane protein crucial for signal transduction of several cytokines, including interleukin-6 (IL-6).[1][2][3][4][5][6] this compound functions by inducing the phosphorylation and deglycosylation of gp130. This action prevents the phosphorylation and nuclear translocation of STAT3, a key downstream signaling molecule.[1][2][4][6][7] The inhibition of the gp130/STAT3 signaling pathway ultimately abrogates the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to cytotoxic effects in cancer cells.[1][2][8]
Q2: Are there any known challenges or resistance mechanisms associated with this compound treatment?
A2: While this compound has shown efficacy in drug-sensitive and drug-resistant cancer cell lines, potential challenges include the development of resistance.[8][9] Mechanisms of resistance to targeted therapies like this compound can involve alterations in the drug target, activation of bypass signaling pathways, or changes in drug metabolism. For instance, reactivation of the STAT3 pathway through alternative mechanisms could potentially confer resistance.
Q3: What does the preclinical data suggest about modifying the this compound treatment schedule?
A3: Preclinical studies have indicated that the efficacy of this compound can be schedule-dependent, particularly when used in combination with other chemotherapeutic agents.[1][9] For example, research on the combination of this compound and paclitaxel in MDA-MB-435 cells demonstrated a schedule-dependent synergistic effect, resulting in a cell cycle block.[9] This suggests that the timing and sequence of administration are critical parameters to optimize for enhanced anti-tumor activity.
Troubleshooting Guide
Issue: Suboptimal efficacy observed with standard this compound treatment protocol.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | Titrate the concentration of this compound to determine the optimal dose for your specific cell line or animal model. IC50 values can vary between cell lines.[2][10][11] |
| Inappropriate Scheduling in Combination Therapy | If using this compound with another agent, systematically evaluate different administration schedules (e.g., sequential vs. concurrent administration, varying the interval between treatments). As noted, synergy with paclitaxel is schedule-dependent.[9] |
| Pharmacokinetic Variability | Consider the route of administration. Intraperitoneal administration of this compound has been shown to have a different pharmacokinetic profile compared to oral dosing.[1][9] This could influence drug exposure and efficacy. |
| Development of Cellular Resistance | Analyze downstream targets of the gp130/STAT3 pathway (e.g., Bcl-2, Bcl-xL, survivin) to confirm pathway inhibition.[1] If the pathway is not inhibited despite treatment, investigate potential resistance mechanisms. |
Issue: High toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Dose Too High | Reduce the dose of this compound while monitoring for a therapeutic window that maintains efficacy and minimizes toxicity. |
| Continuous High-Dose Scheduling | Explore intermittent dosing schedules (e.g., treatment-free intervals) to allow for recovery of normal tissues and potentially reduce cumulative toxicity. |
| Synergistic Toxicity with Combination Agent | If in a combination therapy setting, consider de-escalating the dose of one or both agents or modifying the schedule to mitigate overlapping toxicities. |
Data on this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72[2] |
| OVCAR-5 | Ovarian Cancer | 0.49[2] |
| OVCAR-3 | Ovarian Cancer | 0.95[2] |
| NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant) | Ovarian Cancer | 0.43[2][10] |
| HEY (Cisplatin-resistant) | Ovarian Cancer | 0.88[2][10] |
| LNCaP | Prostate Cancer | 0.4[1] |
| HCT116 | Colorectal Cancer | 0.6[1] |
| HT29 | Colorectal Cancer | 0.9[1] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and/or combination agent) for the desired duration (e.g., 72 hours).[1] Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blot Analysis for STAT3 Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations or for different durations.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizing this compound's Mechanism and Experimental Design
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
Caption: Workflow for optimizing this compound treatment protocols.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound hydrochloride ≥98% (HPLC) | 917497-70-2 [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to SC144 and Other gp130 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SC144 with other small-molecule inhibitors of the glycoprotein 130 (gp130) signaling pathway. This document synthesizes experimental data on their mechanisms of action, efficacy in various cancer models, and provides detailed experimental protocols for key assays.
The gp130, a ubiquitously expressed receptor subunit, is a critical component for the signaling of several cytokines, most notably Interleukin-6 (IL-6). The IL-6/gp130 axis activation leads to the downstream signaling cascade involving Janus kinases (JAKs) and Signal Transducer and Activator of Transcription 3 (STAT3). Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making gp130 an attractive therapeutic target. This guide focuses on a comparative analysis of this compound, a first-in-class gp130 inhibitor, with other notable small-molecule inhibitors, Bazedoxifene and LMT-28.
Mechanism of Action and Performance Data
This compound is an orally active small-molecule inhibitor that directly binds to gp130, inducing its phosphorylation at Ser782 and subsequent deglycosylation. This abrogates STAT3 phosphorylation and its nuclear translocation, leading to the inhibition of downstream target gene expression.[1][2] Bazedoxifene, an FDA-approved selective estrogen receptor modulator (SERM), has been repurposed as a gp130 inhibitor that disrupts the interaction between IL-6 and gp130.[3][4] LMT-28 is a novel synthetic compound that also directly binds to gp130, inhibiting IL-6-mediated signaling.
The following tables summarize the available quantitative data on the in vitro efficacy of these inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Efficacy (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.95 | [5] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [5] |
| OVCAR-8 | Ovarian Cancer | 0.72 | [5] |
| MDA-MB-435 | Breast Cancer | 4.0 | [6] |
| LNCaP | Prostate Cancer | 0.4 - 4 | [7] |
| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4 | [7] |
| HCT116 p53 -/- | Colon Cancer | 0.4 - 4 | [7] |
| HT29 | Colon Cancer | 0.4 - 4 | [7] |
| NCI/ADR-RES | Doxorubicin-resistant Breast Cancer | 0.14 | [6] |
Table 2: In Vitro Efficacy (IC50) of Bazedoxifene in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Endpoint | Reference |
| SiHa | Cervical Cancer | 3.79 | Cytotoxicity | [8] |
| HeLa | Cervical Cancer | 4.827 | Cytotoxicity | [8] |
| CaSki | Cervical Cancer | 4.018 | Cytotoxicity | [8] |
| DLD-1 | Colon Cancer | 8.70 | Cell Viability | [9] |
| HCT-15 | Colon Cancer | 6.25 | Cell Viability | [9] |
| HCT-116 | Colon Cancer | 9.02 | Cell Viability | [9] |
| Capan-1 | Pancreatic Cancer | Not specified | Inhibition of p-STAT3 | [3] |
| BxPC-3 | Pancreatic Cancer | Not specified | Inhibition of p-STAT3 | [3] |
| HPAF-II | Pancreatic Cancer | Not specified | Inhibition of p-STAT3 | [3] |
| HPAC | Pancreatic Cancer | Not specified | Inhibition of p-STAT3 | [3] |
Table 3: In Vitro Efficacy (IC50) of LMT-28
| Assay | IC50 (µM) | Reference |
| Inhibition of IL-6-induced luciferase activity | 5.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to evaluate the efficacy of gp130 inhibitors.
Western Blot for STAT3 Phosphorylation
This protocol is essential for determining the inhibitory effect of compounds on the gp130 signaling pathway by measuring the phosphorylation status of its key downstream effector, STAT3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-STAT3.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with the gp130 inhibitor at various concentrations for the desired time. A positive control stimulated with IL-6 and an untreated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the gp130 inhibitor. Include a vehicle-treated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Subcutaneous Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of gp130 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Cancer cells for injection.
-
Matrigel (optional, to enhance tumor formation).
-
Calipers for tumor measurement.
-
Anesthetic.
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Cell Inoculation: Anesthetize the mice and subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the gp130 inhibitor (e.g., this compound) and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).
Visualizations
The following diagrams illustrate the gp130 signaling pathway and a typical experimental workflow for evaluating gp130 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. LLC cells tumor xenograft model [protocols.io]
A Comparative Analysis of SC144 and Bazedoxifene in Pancreatic Cancer Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gp130 inhibitors SC144 and bazedoxifene, focusing on their therapeutic potential in pancreatic cancer. This document synthesizes available experimental data on their mechanisms of action, efficacy in preclinical models, and provides detailed experimental protocols for key assays.
The interleukin-6 (IL-6)/glycoprotein 130 (gp130)/STAT3 signaling pathway is a critical driver of tumorigenesis in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] Consequently, targeting this pathway has emerged as a promising therapeutic strategy. This guide focuses on two small molecule inhibitors, this compound and bazedoxifene, that have demonstrated anti-cancer activity in pancreatic cancer models by targeting gp130.
This compound is a novel small molecule inhibitor that directly binds to gp130, leading to the abrogation of IL-6- and oncostatin M (OSM)-stimulated STAT3 phosphorylation.[3][4] Bazedoxifene, a selective estrogen receptor modulator (SERM) approved for the treatment of osteoporosis, has been repurposed as a gp130 inhibitor.[5][6][7] It specifically binds to the D1 domain of gp130, preventing the dimerization of the IL-6/IL-6Rα/gp130 heterotrimer and subsequently inhibiting IL-6- and IL-11-induced STAT3 phosphorylation.[1][6]
In Vitro Efficacy: A Comparative Overview
Both this compound and bazedoxifene have demonstrated the ability to inhibit proliferation and viability, and to induce apoptosis in human pancreatic cancer cell lines. The following tables summarize the quantitative data from various studies.
Table 1: Comparative Effects of this compound and Bazedoxifene on Pancreatic Cancer Cell Proliferation and Viability
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | AsPC-1 | Proliferation (BrdU) | 0.5 µM | Significant inhibition | [3] |
| Viability (MTT) | 0.5 µM | Significant inhibition | [3] | ||
| Proliferation (BrdU) | 2 µM | Maximum inhibitory effect | [3] | ||
| Viability (MTT) | 2 µM | Maximum inhibitory effect | [3] | ||
| L3.6pl | Proliferation (BrdU) | 0.5 µM | Significant inhibition | [3] | |
| Viability (MTT) | 0.5 µM | Significant inhibition | [3] | ||
| Proliferation (BrdU) | 2 µM | Maximum inhibitory effect | [3] | ||
| Viability (MTT) | 2 µM | Maximum inhibitory effect | [3] | ||
| Bazedoxifene | Capan-1 | Apoptosis | 5-20 µM (overnight) | Induction of apoptosis | [6] |
| AsPC-1, HPAF-II, PANC-1 | STAT3 Phosphorylation | 10-20 µM (2 hours) | Inhibition of cytokine-induced STAT3 phosphorylation | [6] |
Table 2: Comparative Effects of this compound and Bazedoxifene on STAT3 Signaling
| Compound | Cell Line | Stimulant | Concentration | Effect on STAT3 Phosphorylation (p-STAT3Y705) | Citation |
| This compound | L3.6pl | IL-6 | 5 µM | Significant inhibition | [3] |
| OSM | 5 µM | Significant inhibition | [3] | ||
| Bazedoxifene | AsPC-1, PANC-1, HPAF-II | IL-6, IL-11 | Dose-dependent decrease | [1] | |
| OSM | No suppression | [1][2] | |||
| Capan-1, BxPC-3, HPAF-II, HPAC | - (persistent p-STAT3) | Dose-dependent decrease | [2] |
In Vivo Efficacy
Preclinical animal models have provided evidence for the anti-tumor effects of both compounds.
Table 3: In Vivo Effects of this compound and Bazedoxifene in Pancreatic Cancer Xenograft Models
| Compound | Model | Dosage | Effect | Citation |
| This compound (in combination with paclitaxel) | Orthotopic PDAC mouse model | Not specified | Reduced tumor weight and volume compared to single-agent therapy | [8] |
| Bazedoxifene | Capan-1 tumor mouse model | 5 mg/kg; Oral gavage; daily, for 18 days | Inhibited tumor growth and induced apoptosis | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: IL-6/gp130/STAT3 Signaling Pathway Inhibition by this compound and Bazedoxifene.
Caption: Experimental Workflow for Comparing this compound and Bazedoxifene.
Detailed Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., AsPC-1, L3.6pl) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or bazedoxifene for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Proliferation (BrdU Assay)
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.
-
BrdU Labeling: 10 µM BrdU is added to each well, and the cells are incubated for an additional 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: A primary antibody against BrdU is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Reaction and Detection: A substrate solution is added to produce a colorimetric reaction, which is then stopped. The absorbance is measured, and proliferation is quantified relative to the control.
Western Blotting for STAT3 Phosphorylation
-
Cell Lysis: After treatment with this compound or bazedoxifene and stimulation with cytokines (e.g., IL-6, OSM) where appropriate, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
Both this compound and bazedoxifene effectively target the gp130/STAT3 signaling axis in pancreatic cancer cells, leading to reduced cell growth and survival. A key difference in their mechanism is that bazedoxifene's inhibitory effect on STAT3 phosphorylation is specific to IL-6 and IL-11 signaling, while this compound also inhibits OSM-induced STAT3 activation.[1][3] This broader inhibitory profile of this compound might be advantageous in the tumor microenvironment where multiple gp130-activating cytokines are present.
Bazedoxifene, being an FDA-approved drug, has a well-established safety profile, which could expedite its clinical translation for pancreatic cancer therapy.[5][7] Indeed, preliminary clinical data in a small number of patients with advanced pancreatic and gastric cancer showed that bazedoxifene was well-tolerated and resulted in tumor marker reduction and stable disease in some patients.[5][9]
Further research is warranted to directly compare the efficacy of this compound and bazedoxifene in head-to-head preclinical studies. Combination studies with standard-of-care chemotherapies, such as gemcitabine and paclitaxel, have shown synergistic effects for bazedoxifene and enhanced efficacy for this compound in combination with paclitaxel.[1][8] Optimizing these combination therapies and identifying predictive biomarkers to select patients most likely to respond to gp130 inhibition will be crucial for the clinical advancement of these promising therapeutic agents. The development of clinical trials for both agents in pancreatic cancer will be a critical next step.[10][11][12]
References
- 1. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bazedoxifene as a novel strategy for treatment of pancreatic and gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or this compound Enhances Paclitaxel Efficacy in Pancreatic Cancer [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Facebook [cancer.gov]
- 12. mskcc.org [mskcc.org]
Validating SC144 anti-tumor effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
SC144, a novel small molecule inhibitor, has demonstrated significant anti-tumor effects across a variety of cancer types. This guide provides a comparative analysis of this compound's performance, summarizing key experimental data and detailing the methodologies used in its evaluation.
Broad-Spectrum Cytotoxicity Against Cancer Cell Lines
This compound exhibits potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values generally ranging from 0.14 to 4.0 μM.[1] The anti-tumor effect of this compound has been observed in cell lines derived from ovarian, breast, prostate, and colon cancers.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-435 | Breast Cancer | ~0.4 - 4.0[2] |
| LNCaP | Prostate Cancer | ~0.4 - 4.0[2] |
| HCT116 p53+/+ | Colon Cancer | ~0.4 - 4.0[2] |
| HCT116 p53-/- | Colon Cancer | ~0.4 - 4.0[2] |
| HT29 | Colon Cancer | ~0.4 - 4.0[2] |
| OVCAR-8 | Ovarian Cancer | Not explicitly quantified in the provided search results. |
| Caov-3 | Ovarian Cancer | Not explicitly quantified in the provided search results. |
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.
Synergistic Effects with Conventional Chemotherapeutics
This compound has been shown to work synergistically with standard-of-care chemotherapeutic agents, enhancing their anti-tumor activity. This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower, less toxic doses of conventional drugs.
-
With 5-Fluorouracil and Oxaliplatin: In colorectal cancer HT29 cells, this compound demonstrated synergism when co-administered with both 5-fluorouracil and oxaliplatin.[3]
-
With Paclitaxel: The combination of this compound and paclitaxel exhibited synergistic effects in MDA-MB-435 breast cancer cells.[3]
Quantitative data to precisely define the level of synergy (e.g., Combination Index values) is an area of ongoing investigation.
In Vivo Anti-Tumor Efficacy
Preclinical studies using animal models have confirmed the anti-tumor activity of this compound in a living system.
Breast Cancer Xenograft Model (MDA-MB-435)
In a mouse xenograft model using MDA-MB-435 human breast cancer cells, intraperitoneal (I.P.) administration of this compound led to a significant, dose-dependent delay in tumor growth.[4]
-
Dosage: 0.3 mg/kg, 0.8 mg/kg, and 4 mg/kg administered daily for 15 days.[4]
-
Tumor Growth Inhibition: At a dose of 4 mg/kg, this compound inhibited tumor growth by 60%.[4]
Furthermore, the co-administration of this compound and paclitaxel in this model resulted in a more pronounced delay in tumor growth compared to either agent alone, highlighting the potential of this combination in a clinical setting.[3]
Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the glycoprotein 130 (gp130), a critical co-receptor for the interleukin-6 (IL-6) family of cytokines.[5][6] This inhibition disrupts the downstream STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[5][6]
The binding of this compound to gp130 leads to the inhibition of STAT3 phosphorylation, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumor progression.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Prospective Analysis of SC144 in Combination with 5-Fluorouracil and Oxaliplatin for Colorectal Cancer Therapy
A Comparison Guide for Researchers
In the landscape of colorectal cancer (CRC) treatment, the combination of 5-fluorouracil (5-FU) and oxaliplatin, commonly known as the FOLFOX regimen, remains a cornerstone of systemic chemotherapy.[1] However, the emergence of chemoresistance often limits its long-term efficacy.[2] This guide explores the potential synergistic effects of combining the novel GP130 inhibitor, SC144, with the standard FOLFOX regimen. While direct experimental data on this specific tripartite combination is not yet available, this document provides a comprehensive comparison based on mechanistic rationale and outlines a robust experimental framework to investigate this promising therapeutic strategy.
The IL-6/STAT3 signaling pathway is a critical mediator of tumor progression and has been implicated in chemoresistance in colorectal cancer.[3][4] this compound, by targeting the GP130 signal transducer, effectively inhibits this pathway, presenting a compelling case for its use in overcoming resistance to conventional chemotherapeutics.[5] This guide serves as a resource for researchers aiming to explore and validate the synergistic potential of this compound with 5-FU and oxaliplatin.
Mechanistic Rationale for Synergy
This compound: This small molecule inhibitor targets the glycoprotein 130 (GP130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. By binding to GP130, this compound prevents the activation of the downstream JAK/STAT3 signaling cascade.[5] The constitutive activation of the IL-6/STAT3 pathway is a known driver of cell proliferation, survival, and angiogenesis in colorectal cancer, and has been linked to resistance to chemotherapeutic agents.[3][5]
5-Fluorouracil (5-FU): A pyrimidine analog that, upon intracellular conversion to its active metabolites, interferes with DNA and RNA synthesis. Its primary mechanism involves the inhibition of thymidylate synthase, leading to a depletion of thymidine monophosphate, a crucial precursor for DNA replication. This disruption of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells.[1]
Oxaliplatin: A third-generation platinum-based compound that forms platinum-DNA adducts. These adducts create intra- and inter-strand cross-links in the DNA, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]
The proposed synergy between this compound and the FOLFOX regimen is predicated on their distinct and potentially complementary mechanisms of action. While 5-FU and oxaliplatin directly induce DNA damage, the IL-6/STAT3 pathway can promote the expression of anti-apoptotic proteins and other survival factors that counteract the cytotoxic effects of these chemotherapeutics. By inhibiting this pro-survival signaling with this compound, it is hypothesized that colorectal cancer cells will be sensitized to the DNA-damaging effects of 5-FU and oxaliplatin, leading to a more profound and durable anti-tumor response.
Comparative Performance: Established vs. Prospective
The following table summarizes the known synergistic effects of 5-FU and oxaliplatin and provides a template for presenting hypothetical data for the combination with this compound.
Table 1: In Vitro Synergy of 5-FU and Oxaliplatin and Hypothetical Synergy with this compound in Colorectal Cancer Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination IC50 | Combination Index (CI)* | Synergy Level | Reference/Hypothesis |
| HT-29 | 5-FU + Oxaliplatin | 5-FU: ~5 µM; Oxaliplatin: ~2 µM | Data Not Uniformly Reported | < 1 | Synergistic | [6] |
| SW480 | 5-FU + Oxaliplatin | 5-FU: ~8 µM; Oxaliplatin: ~1.5 µM | Data Not Uniformly Reported | < 1 | Synergistic | [6] |
| HCT116 | 5-FU + Oxaliplatin | 5-FU: ~3 µM; Oxaliplatin: ~1 µM | Data Not Uniformly Reported | < 1 | Synergistic | [6] |
| HCT116 | This compound + 5-FU + Oxaliplatin | This compound: ~10 µM | Hypothetical | < 1 | Strongly Synergistic | Hypothetical |
| SW480 | This compound + 5-FU + Oxaliplatin | This compound: ~15 µM | Hypothetical | < 1 | Strongly Synergistic | Hypothetical |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound with 5-FU and oxaliplatin, the following experimental protocol is proposed:
1. Cell Culture:
-
Utilize a panel of human colorectal cancer cell lines with varying levels of STAT3 activation (e.g., HCT116, SW480, HT-29, DLD-1).
-
Culture cells in appropriate media (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound, 5-fluorouracil, and oxaliplatin in a suitable solvent (e.g., DMSO) and store at -20°C.
-
For experiments, dilute the drugs to the desired concentrations in the cell culture medium.
3. Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, 5-FU, and oxaliplatin as single agents and in combination for 48 or 72 hours. For combination studies, use a constant ratio of the drugs (e.g., based on their individual IC50 values).
-
After the incubation period, assess cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
4. Synergy Analysis (Chou-Talalay Method):
-
Calculate the fractional effect (Fa) for each drug concentration and combination.
-
Utilize software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.[7]
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Generate isobolograms to visually represent the synergistic interactions.
5. Apoptosis Assay (Flow Cytometry):
-
Treat cells with IC50 concentrations of the single agents and their synergistic combinations for 24 or 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
6. Western Blot Analysis:
-
To confirm the mechanism of action, treat cells with the drug combinations and lyse the cells to extract proteins.
-
Perform Western blot analysis to assess the levels of key proteins in the IL-6/STAT3 pathway (e.g., p-STAT3, total STAT3) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).
Visualizing Experimental and Mechanistic Pathways
To facilitate a clear understanding of the proposed research, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for assessing the synergy of this compound, 5-FU, and oxaliplatin.
Caption: Intersecting signaling pathways of this compound and FOLFOX in colorectal cancer.
Conclusion
The combination of the GP130 inhibitor this compound with the standard-of-care chemotherapy regimen of 5-fluorouracil and oxaliplatin presents a theoretically sound and compelling strategy for enhancing therapeutic efficacy in colorectal cancer. By targeting a key pro-survival and chemoresistance pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of FOLFOX. The experimental framework provided in this guide offers a clear and comprehensive approach for researchers to rigorously test this hypothesis. The validation of this synergistic interaction could pave the way for novel combination therapies that improve outcomes for patients with colorectal cancer.
References
- 1. Strategic Insight into the Combination Therapies for Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Understanding the IL-6/STAT3 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Analysis of SC144 and Other STAT3 Inhibitors: A Guide for Researchers
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its central role in regulating cell proliferation, survival, and angiogenesis.[1][2] The persistent activation of STAT3 is a hallmark of numerous human cancers, making the development of specific inhibitors a key focus for drug discovery.[3][4]
This guide provides a comparative analysis of SC144, a unique upstream inhibitor of STAT3 signaling, with other prominent small-molecule inhibitors that directly target the STAT3 protein. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research.
Mechanism of Action: A Tale of Two Strategies
STAT3 inhibitors can be broadly categorized based on their mechanism of action: indirect inhibitors that target upstream activators and direct inhibitors that bind to the STAT3 protein itself.
This compound: An Upstream Gp130 Inhibitor
This compound is a first-in-class, orally active small-molecule inhibitor that targets glycoprotein 130 (gp130), the signal-transducing receptor subunit for the IL-6 family of cytokines.[5][6] By binding to gp130, this compound induces its phosphorylation at Serine 782 and subsequent deglycosylation.[5][7] This action abrogates the IL-6-induced phosphorylation of STAT3 at Tyrosine 705 (Y705), preventing its dimerization, nuclear translocation, and transcriptional activity.[5][7][8] Therefore, this compound acts as an indirect inhibitor of the STAT3 pathway by blocking its activation at the cell surface.[6][9]
Direct STAT3 Inhibitors
In contrast, other well-known inhibitors are designed to interact directly with the STAT3 protein. Their primary mechanisms include:
-
SH2 Domain Inhibition: The STAT3 SH2 domain is crucial for its dimerization upon phosphorylation. Inhibitors like Stattic , S3I-201 , and BP-1-102 are designed to bind to this domain, preventing the formation of active STAT3 dimers.[10][11][12] Stattic, a nonpeptidic small molecule, selectively inhibits the function of the STAT3 SH2 domain, thereby inhibiting STAT3 activation, dimerization, and nuclear translocation.[10][13] Similarly, BP-1-102 directly targets the SH2 domain, blocking the phosphorylation, dimerization, and nuclear localization of STAT3.[12]
-
DNA-Binding Domain (DBD) Inhibition: Another strategy is to prevent the STAT3 dimer from binding to DNA. While less common, this approach offers a distinct mechanism for inhibiting STAT3's transcriptional activity.[14][15]
-
Inhibition of STAT3 Phosphorylation: Some compounds, like Cryptotanshinone , inhibit the phosphorylation of STAT3 at Y705.[16][17] Cryptotanshinone has been shown to also inhibit the upstream kinase JAK2, contributing to its effect on STAT3.[18][19]
Below is a diagram illustrating the canonical STAT3 signaling pathway and the points of intervention for this compound and direct STAT3 inhibitors.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Stattic | Cell Signaling Technology [cellsignal.com]
- 14. oncotarget.com [oncotarget.com]
- 15. The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) - UCL Discovery [discovery.ucl.ac.uk]
- 16. selleckchem.com [selleckchem.com]
- 17. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. medchemexpress.com [medchemexpress.com]
SC144: A Comparative Analysis of its Specificity for the gp130 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SC144's interaction with its target receptor, glycoprotein 130 (gp130), versus other cytokine receptors. The data presented herein demonstrates the high specificity of this compound for gp130-mediated signaling pathways, a critical attribute for a therapeutic candidate.
This compound is a first-in-class, orally active small-molecule inhibitor of gp130, a common signal transducer for several cytokines, including Interleukin-6 (IL-6).[1][2][3][4][5] Its mechanism of action involves binding to gp130, which induces phosphorylation at Serine 782 and subsequent deglycosylation of the receptor.[1][2][3][6] This cascade of events ultimately abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, leading to the inhibition of target gene expression.[1][2][3][5]
Cross-Reactivity Profile of this compound
To evaluate the specificity of this compound, its effect on signaling pathways activated by gp130-dependent and independent cytokines and growth factors was investigated. The study demonstrated that this compound selectively inhibits signaling downstream of gp130 ligands.[6]
Quantitative Analysis of Signaling Inhibition
The following table summarizes the inhibitory effect of this compound on the phosphorylation of key downstream signaling molecules in OVCAR-8 human ovarian cancer cells when stimulated with various ligands.
| Ligand (Receptor Family) | Downstream Molecule | This compound Effect on Phosphorylation | Specificity |
| LIF (gp130) | STAT3, Akt | Inhibited | gp130-dependent |
| IL-6 (gp130) | STAT3, Akt | Inhibited | gp130-dependent |
| IFN-γ (Interferon Receptor) | STAT3, STAT1, Akt | No effect | gp130-independent |
| SDF-1α (GPCR - CXCR4) | Akt | No effect | gp130-independent |
| PDGF (Receptor Tyrosine Kinase) | Akt | No effect | gp130-independent |
Experimental Protocols
The specificity of this compound was determined through a series of phosphoprotein analyses using Western blotting. A detailed methodology is provided below.
Cell Culture and Treatment:
-
OVCAR-8 human ovarian cancer cells were serum-starved overnight.
-
Cells were pretreated with varying concentrations of this compound for 4 hours.
-
Following pretreatment, cells were stimulated with one of the following ligands for a specified duration:
-
Leukemia Inhibitory Factor (LIF; 50 ng/mL) for 15 minutes.
-
Interleukin-6 (IL-6; 50 ng/mL) for 10 minutes.
-
Interferon-gamma (IFN-γ; 50 ng/mL) for 20 minutes.
-
Stromal Cell-Derived Factor-1 alpha (SDF-1α; 80 ng/mL) for 10 minutes.
-
Platelet-Derived Growth Factor (PDGF; 20 ng/mL) for 15 minutes.
-
Western Blot Analysis:
-
After stimulation, cell lysates were prepared.
-
Protein extracts were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for the phosphorylated forms of STAT3 (Y705), STAT1, and Akt, as well as antibodies for the total protein levels of these signaling molecules.
-
Appropriate secondary antibodies conjugated to horseradish peroxidase were used for detection.
-
Chemiluminescence was used to visualize the protein bands.
Signaling Pathway Diagrams
The following diagrams illustrate the targeted gp130 signaling pathway and the experimental workflow for assessing this compound's cross-reactivity.
Caption: Mechanism of this compound action on the gp130/STAT3 signaling pathway.
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 5. This compound hydrochloride | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
Independent Validation of SC144's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC144, a first-in-class small-molecule inhibitor of glycoprotein 130 (gp130), with other therapeutic agents targeting the gp130/STAT3 signaling pathway. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating its mechanism of action and potential applications.
Mechanism of Action: this compound and Alternatives
This compound exerts its anti-cancer effects by directly targeting gp130, a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. This interaction initiates a cascade of events that ultimately disrupts the pro-tumorigenic STAT3 signaling pathway.
This compound: This orally active compound binds to gp130, inducing its phosphorylation at serine 782 and subsequent deglycosylation.[1][2][3] This modification abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] By preventing STAT3 activation, this compound inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to cell-cycle arrest and apoptosis.[1][4]
Alternatives Targeting the gp130/STAT3 Pathway:
-
Bazedoxifene: An FDA-approved selective estrogen receptor modulator (SERM) that has been identified as a novel gp130 inhibitor. It disrupts the IL-6/gp130 interaction, thereby suppressing STAT3 signaling.[5][6]
-
Stattic: A non-peptidic small molecule that directly inhibits the SH2 domain of STAT3, preventing its dimerization, activation, and nuclear translocation.[7][8]
-
S3I-201: A selective STAT3 inhibitor that disrupts STAT3 DNA-binding activity.[9][10]
-
Tocilizumab: A humanized monoclonal antibody that targets the IL-6 receptor (IL-6R), preventing IL-6 from binding and subsequently inhibiting gp130-mediated signaling.[4][11]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and its alternatives in various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| This compound: IC50 Values in Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| OVCAR-3 (Ovarian) | 0.95[1] |
| OVCAR-5 (Ovarian) | 0.49[1] |
| OVCAR-8 (Ovarian) | 0.72[1] |
| Caov-3 (Ovarian) | Not explicitly stated, but effective at 2 µM[1] |
| HEY (Ovarian, Cisplatin-resistant) | 0.88[1] |
| NCI/ADR-RES (Ovarian, Paclitaxel/Doxorubicin-resistant) | 0.43[1] |
| MDA-MB-435 (Breast) | 4.0[12] |
| LNCaP (Prostate) | Data not available in provided results |
| HCT116 p53+/+ (Colon) | Data not available in provided results |
| HCT116 p53-/- (Colon) | Data not available in provided results |
| HT29 (Colon) | Data not available in provided results |
| AsPC-1 (Pancreatic) | Effective at 0.5 µM[13] |
| L3.6pl (Pancreatic) | Effective at 0.5 µM[13] |
| Bazedoxifene: IC50 Values in Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| SiHa (Cervical) | 3.79[1] |
| HeLa (Cervical) | 4.827[1] |
| CaSki (Cervical) | 4.018[1] |
| A549 (Non-Small Cell Lung) | 8.0[10] |
| H1299 (Non-Small Cell Lung) | 12.7[10] |
| DLD-1 (Colon) | Data not available in provided results |
| HCT-15 (Colon) | Data not available in provided results |
| HCT-116 (Colon) | Data not available in provided results |
| Stattic: IC50 Values in Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| UM-SCC-17B (Head and Neck) | 2.562[7] |
| OSC-19 (Head and Neck) | 3.481[7] |
| Cal33 (Head and Neck) | 2.282[7] |
| UM-SCC-22B (Head and Neck) | 2.648[7] |
| B16F10 (Melanoma) | 1.67[14] |
| CT26 (Colon) | 2.02[14] |
| Hep G2 (Hepatocellular Carcinoma) | 2.94[15] |
| Bel-7402 (Hepatocellular Carcinoma) | 2.5[15] |
| SMMC-7721 (Hepatocellular Carcinoma) | 5.1[15] |
| DU145 (Prostate) | 4.6[16] |
| S3I-201: IC50 Values in Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast) | 100 |
| MDA-MB-435 (Breast) | 100[9] |
| MDA-MB-453 (Breast) | 100[9] |
| Osteosarcoma cell lines | < 50 |
| Tocilizumab: IC50 Values in Various Cell Lines | |
| Cell Line | IC50 |
| Ba/F3-gp130-IL-6R | 13.5 ng/ml[17] |
| KHOS-R (Anlotinib-resistant Osteosarcoma) | 23.76 µM (Anlotinib alone) vs 12.70 µM (Anlotinib + 100ng/ml Tocilizumab)[18] |
| 143B-R (Anlotinib-resistant Osteosarcoma) | 16.91 µM (Anlotinib alone) vs 9.388 µM (Anlotinib + 100ng/ml Tocilizumab)[18] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound and alternatives target the gp130/STAT3 pathway.
Caption: General workflow for validating inhibitor mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and its alternatives are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method to detect the phosphorylation status of STAT3, a key downstream effector of gp130 signaling.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound or alternative inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing proteins.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize p-STAT3 levels to total STAT3 or a loading control like β-actin.[3][19][20][21][22][23]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of this compound or alternative inhibitors. Include untreated and vehicle-treated controls.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
4. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[24][25][26][27][28]
TUNEL Apoptosis Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
1. Cell Preparation:
-
Culture and treat cells with this compound or alternative inhibitors as for other assays.
-
Harvest and fix the cells with a cross-linking agent like paraformaldehyde.
2. Permeabilization:
-
Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
3. TdT Labeling:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
4. Detection:
-
If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody.
-
If using a directly fluorescently tagged dUTP, proceed to analysis.
5. Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells (TUNEL-positive).[2][15][18][20][21][29][30][31][32]
Colony Formation Assay
This assay assesses the long-term ability of single cells to survive and proliferate to form colonies, providing a measure of clonogenic survival.
1. Cell Seeding:
-
Seed a low number of cells (e.g., 100-1000 cells per well) in a 6-well plate.
2. Treatment:
-
Treat the cells with this compound or alternative inhibitors at various concentrations for a defined period.
3. Incubation:
-
Remove the treatment medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks, allowing individual cells to form colonies.
4. Staining:
-
Fix the colonies with a solution like methanol or paraformaldehyde.
-
Stain the colonies with a dye such as crystal violet.
5. Quantification:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.[1][33]
References
- 1. mdpi.com [mdpi.com]
- 2. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocilizumab in combination with corticosteroids: potential for managing cancer cachexia with systemic hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Bazedoxifene Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Synthetic Lethality-Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone therapy combination may benefit health without increasing cancer risk - ecancer [ecancer.org]
- 10. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Combined Treatment with Stattic and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Tocilizumab (monoclonal anti-IL-6R antibody) reverses anlotinib resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. mesoscale.com [mesoscale.com]
- 24. Facebook [cancer.gov]
- 25. A Phase II Study to Assess the Safety and Efficacy of Tocilizumab in combination with Ipilimumab and Nivolumab in Patients with Advanced Melanoma, Non-small Cell Lung Cancer, or Urothelial Carcinoma [mdanderson.org]
- 26. ascopubs.org [ascopubs.org]
- 27. Facebook [cancer.gov]
- 28. mdpi.com [mdpi.com]
- 29. Combination Therapy for the Treatment of Diffuse Midline Gliomas | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Apoptosis Protocols | USF Health [health.usf.edu]
- 33. mdpi.com [mdpi.com]
SC144: A Potential Breakthrough in Overcoming Cisplatin Resistance in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Mechanism of SC144
Cisplatin resistance remains a formidable challenge in the clinical management of ovarian cancer, necessitating the exploration of novel therapeutic agents that can circumvent or reverse this resistance. This compound, a small-molecule inhibitor of glycoprotein 130 (gp130), has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against cisplatin in resistant ovarian cancer cells, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Efficacy of this compound and Cisplatin
This compound demonstrates significant cytotoxicity in various ovarian cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and cisplatin in different ovarian cancer cell lines, highlighting the potential of this compound to overcome cisplatin resistance.
| Cell Line | Drug | IC50 (µM) | Citation |
| Cisplatin-Resistant | |||
| HEY | This compound | 0.88 | [1] |
| A2780cis | Cisplatin | 48.2 ± 1.84 | [2] |
| SKOV-3/DDP | Cisplatin | >20 | [3] |
| Cisplatin-Sensitive | |||
| OVCAR-8 | This compound | ~0.5 | |
| Caov-3 | This compound | ~0.7 | |
| A2780 | Cisplatin | 8.80 ± 0.45 | [2] |
| SKOV3 | Cisplatin | 19.18 ± 0.91 (72h) | [4] |
Table 1: Comparative IC50 Values of this compound and Cisplatin in Ovarian Cancer Cell Lines. The data indicates that this compound is effective in a cisplatin-resistant cell line (HEY) at a sub-micromolar concentration. In contrast, cisplatin's efficacy is significantly reduced in resistant cell lines, as evidenced by the high IC50 value in A2780cis cells.
Induction of Apoptosis: this compound vs. Cisplatin
| Cell Line | Treatment | Apoptosis Percentage (%) | Citation |
| A2780/CP (Cisplatin-Resistant) | Cisplatin (10 µM) | 7.09 | [5] |
| A2780/CP (Cisplatin-Resistant) | Cisplatin (20 µM) | 10.41 | [5] |
| A2780-Cp (Cisplatin-Resistant) | Cisplatin (5 µM) | Early: 3.6, Late: 6.9 | [6] |
| SKOV3-Cp (Cisplatin-Resistant) | Cisplatin (10 µM) | Early: 30.6, Late: 13.4 | [6] |
| OVCAR-8 | This compound (2 µmol/L) | Significantly more than control | [7] |
| Caov-3 | This compound (2 µmol/L) | Significantly more than control | [7] |
Table 2: Apoptosis Induction by this compound and Cisplatin in Ovarian Cancer Cells. The data illustrates that cisplatin induces a modest level of apoptosis in resistant cell lines. While specific percentages for this compound in a resistant line are not provided in the search results, it is shown to be a significant inducer of apoptosis in other ovarian cancer cell lines.
Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway
This compound functions as a first-in-class small-molecule inhibitor of gp130, a co-receptor for the interleukin-6 (IL-6) family of cytokines. This inhibition disrupts the downstream signaling cascade, primarily the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is frequently overactive in cisplatin-resistant ovarian cancer and contributes to cell survival and proliferation.[8]
The binding of this compound to gp130 abrogates the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705), preventing its dimerization and translocation to the nucleus.[9][10] This, in turn, downregulates the expression of key anti-apoptotic and cell cycle regulatory proteins, including Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.[8]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits the gp130/STAT3 signaling cascade, leading to the downregulation of anti-apoptotic proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cisplatin on ovarian cancer cells.
-
Cell Seeding: Plate ovarian cancer cells (e.g., HEY, A2780cisR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis for Phosphorylated STAT3 and Downstream Targets
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.
-
Cell Lysis: Treat ovarian cancer cells with this compound or cisplatin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), total STAT3, Bcl-2, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Figure 2: Experimental Workflow. A general workflow for comparing the effects of this compound and cisplatin on cisplatin-resistant ovarian cancer cells.
Conclusion
The available evidence strongly suggests that this compound is a promising therapeutic agent for cisplatin-resistant ovarian cancer. Its ability to target the gp130/STAT3 signaling pathway, a key driver of chemoresistance, provides a clear mechanistic rationale for its efficacy. By inducing apoptosis and inhibiting the expression of pro-survival proteins, this compound offers a potential strategy to overcome the limitations of current platinum-based therapies. Further head-to-head comparative studies in well-characterized cisplatin-resistant models are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early responses of the STAT3 pathway to platinum drugs are associated with cisplatin resistance in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling SC144
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SC144. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound, which is classified as a skin, eye, and respiratory irritant.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[2] | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during procedures with a high splash risk.[3] | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[4] | Protects hands from direct contact with this compound. |
| Double Gloving | Recommended when handling concentrated solutions. | Minimizes risk of exposure in case of a breach in the outer glove. | |
| Body Protection | Laboratory Coat | Flame-retardant, fully buttoned with tight cuffs.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet.[3] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[4] |
Operational Plans: Handling and Disposal
Strict adherence to the following step-by-step protocols for the handling and disposal of this compound is mandatory.
Experimental Workflow for Handling this compound
The following workflow should be followed when preparing and using this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] Don all required PPE as outlined in the table above.
-
Weighing : When weighing the powdered form of this compound, use a containment system such as a ventilated balance enclosure to minimize dust inhalation.
-
Solubilization : Prepare stock solutions by slowly adding the solvent (e.g., DMSO) to the this compound powder to avoid splashing.
-
Use in Experiments : When adding this compound to your experimental system (e.g., cell culture), do so carefully to prevent aerosols and splashes.
-
Post-Experiment : After use, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate disinfectant or cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including pipette tips, gloves, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed container for chemical waste. Do not dispose of this compound down the drain.[6]
-
Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[6]
This compound Signaling Pathway
This compound is an inhibitor of gp130, a key component of the IL-6 signaling pathway. By inhibiting gp130, this compound blocks the subsequent phosphorylation of STAT3, its nuclear translocation, and the expression of downstream target genes involved in cell survival and proliferation.[7]
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
